4-(bromomethyl)-3,5-dimethyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVLXMFRHBUPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents.[1][2] The pyrazole ring is a key component in a number of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3][4] The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of a molecule's pharmacological properties, making pyrazole derivatives a subject of intense research in the quest for novel therapeutics.[5][6]
This guide focuses on a specific, yet not widely documented, pyrazole derivative: 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole . The introduction of a reactive bromomethyl group at the 4-position of the 3,5-dimethylpyrazole core transforms it into a highly valuable synthetic intermediate. This functional handle allows for the covalent attachment of the pyrazole moiety to a wide range of molecular scaffolds, making it a powerful tool for drug discovery and development. Due to the limited direct literature on this specific compound, this guide will provide a comprehensive overview based on established chemical principles, including a proposed synthetic route, inferred physicochemical properties, and a discussion of its potential applications as a key building block in the synthesis of novel bioactive molecules.
Chemical Structure and Inferred Physicochemical Properties
The chemical structure of 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole consists of a central pyrazole ring with methyl groups at positions 3 and 5, and a bromomethyl group at position 4.
Structure:
(Note: A proper 2D chemical structure image would be ideal here, but this text representation illustrates the connectivity.)
Due to the absence of direct experimental data for this compound in the literature, the following properties are inferred based on the known properties of its logical precursor, 3,4,5-trimethyl-1H-pyrazole, and related brominated heterocyclic compounds.
| Property | Inferred Value/Description | Rationale |
| Molecular Formula | C₆H₉BrN₂ | Based on the chemical structure. |
| Molecular Weight | 189.06 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | Similar small organic molecules with bromine are typically solids at room temperature. |
| Melting Point | Expected to be higher than 3,4,5-trimethyl-1H-pyrazole. | The introduction of the heavier bromine atom and potential for dipole-dipole interactions would likely increase the melting point. |
| Solubility | Soluble in polar organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in nonpolar solvents and water. | The pyrazole ring provides some polarity, while the methyl groups and bromine reduce water solubility.[1] |
| Reactivity | The bromomethyl group is a potent electrophile, susceptible to nucleophilic substitution. | The C-Br bond is polarized, making the carbon atom electrophilic. |
Proposed Synthetic Pathway and Experimental Protocols
The most logical and efficient synthesis of 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole involves a two-step process: first, the synthesis of the precursor 3,4,5-trimethyl-1H-pyrazole, followed by the selective free-radical bromination of the methyl group at the 4-position.
Step 1: Synthesis of 3,4,5-Trimethyl-1H-pyrazole
The synthesis of the trimethylated pyrazole precursor can be achieved through the condensation of 3-methyl-2,4-pentanedione with hydrazine.[7]
Reaction:
3-methyl-2,4-pentanedione + Hydrazine hydrate → 3,4,5-Trimethyl-1H-pyrazole + 2 H₂O
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 3-methyl-2,4-pentanedione (1 equivalent).
-
Add ethanol as a solvent (approximately 3-5 mL per gram of diketone).
-
Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3,4,5-trimethyl-1H-pyrazole.
Step 2: Selective Bromination of 3,4,5-Trimethyl-1H-pyrazole
The key step to introduce the bromomethyl group is the selective bromination of the methyl group at the C4 position. This can be achieved using N-Bromosuccinimide (NBS) as a bromine source under free-radical conditions.[8][9] The methyl group at C4 is analogous to a benzylic position, making it more susceptible to radical halogenation than the methyl groups at C3 and C5.[10]
Reaction:
3,4,5-Trimethyl-1H-pyrazole + NBS --(Radical Initiator, hv)--> 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole
Experimental Protocol:
-
In a round-bottom flask, dissolve 3,4,5-trimethyl-1H-pyrazole (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution.
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the reaction mixture to reflux while irradiating with a UV lamp or a high-intensity incandescent light bulb to initiate the radical chain reaction.
-
Monitor the reaction by TLC. The reaction is typically complete when the solid NBS has been consumed and is no longer visible at the bottom of the flask.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole.
-
The product can be further purified by column chromatography on silica gel if necessary.
Caption: Synthetic utility of 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole as an alkylating agent.
Potential Applications in Drug Discovery
The ability to easily introduce the 3,5-dimethyl-1H-pyrazol-4-ylmethyl group makes this compound a highly attractive building block for medicinal chemists.
-
Analogue Synthesis: It can be used to synthesize analogues of known pyrazole-containing drugs. For example, in the structure of Celecoxib, the pyrazole is attached to a sulfonamide-bearing phenyl ring. [3]4-(bromomethyl)-3,5-dimethyl-1H-pyrazole could be used to create novel linkers or to attach the pyrazole moiety to different aromatic or heterocyclic systems, potentially leading to new COX-2 inhibitors with improved properties. [5][11]
-
Fragment-Based Drug Discovery (FBDD): The 3,5-dimethylpyrazole moiety is a common fragment in successful drugs. This compound allows for the "growing" of this fragment by linking it to other small molecules to explore the binding pockets of protein targets.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The pyrazole nitrogens can act as hydrogen bond donors and acceptors. By using 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole, this key recognition motif can be incorporated into larger molecules designed to target specific kinases.
Caption: Conceptual inhibition of the MAPK/ERK pathway by a hypothetical kinase inhibitor.
Safety and Handling
While specific safety data for 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole is unavailable, based on related compounds, the following precautions are recommended:
-
Toxicity: Brominated organic compounds and pyrazole derivatives can be harmful if swallowed, in contact with skin, or if inhaled. [12]* Irritation: Likely to cause skin and serious eye irritation.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
4-(bromomethyl)-3,5-dimethyl-1H-pyrazole represents a potentially powerful, yet underutilized, building block in synthetic and medicinal chemistry. While direct characterization data is scarce, its synthesis is highly feasible through a logical two-step sequence involving the formation of a trimethylated pyrazole precursor followed by selective free-radical bromination. The resulting bromomethyl group provides a reactive handle for a wide array of chemical transformations, enabling the incorporation of the valuable 3,5-dimethylpyrazole scaffold into diverse molecular architectures. For researchers in drug discovery, this compound offers a promising tool for the development of novel therapeutics, particularly in the areas of anti-inflammatory agents and kinase inhibitors.
References
- Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety. (2022). Bioorganic Chemistry, 128, 106086.
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2013). Molecules, 18(3), 3553-3576.
- Full article: Synthesis and anti-inflammatory activity of celecoxib like compounds. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 834-841.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). RSC Advances, 5(118), 97205-97210.
- New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2286315.
- New Celecoxib Derivatives as Anti-Inflammatory Agents. (2007). Journal of Medicinal Chemistry, 51(1), 133-144.
- highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines. (n.d.). Journal of the Brazilian Chemical Society, 25(1), 143-152.
- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021). RSC Advances, 11(18), 10793-10799.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). Molecules, 27(11), 3493.
-
Synthesis and Characterization of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)Methyl]-4-Methyl-2-Phenyl-4,5-Dihydrooxazole | Chapter 11 | Theory and Applications of Chemistry Vol. 4. (2020, June 5). YouTube. Retrieved February 20, 2026, from [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(3), 1014-1055.
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (2017). Organic Process Research & Development, 21(5), 734-740.
- Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (2013). Journal of Chemical and Pharmaceutical Research, 5(9), 130-134.
-
1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl- (CAS 3975-85-7) - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved February 20, 2026, from [Link]
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8). LinkedIn. Retrieved February 20, 2026, from [Link]
- A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. (2002). Molecules, 7(2), 231-247.
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]
-
1,3,4,5-Tetramethyl-1H-pyrazole | C7H12N2 | CID 579642 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]
- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-794.
-
N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
3,4,5-Trimethyl-1H-pyrazole | CAS#:5519-42-6 | Chemsrc. (2025, August 27). Retrieved February 20, 2026, from [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). Molecules, 21(5), 633.
-
Allylic Bromination (NBS, hv) | Radical Mechanism + Traps - OrgoSolver. (n.d.). Retrieved February 20, 2026, from [Link]
-
Different representations of 4(bromomethyl)-1H-pyrazole. Exemplary... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.
-
Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions a - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents. (n.d.).
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]
- Bioorthogonal 4H-pyrazole “click” reagents. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules, 26(23), 7333.
-
Bromination of pyrazole derivatives. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
-
(PDF) Bioorthogonal 4 H -Pyrazole “Click” Reagents. (2023, March 23). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Bioorthogonal 4H-pyrazole “click” reagents. (2023, April 18). DSpace@MIT. Retrieved February 20, 2026, from [Link]
-
3-(4-bromophenyl)-5-methyl-1H-pyrazole - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]
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Technical Guide: Stability & Handling of Bromomethyl-Dimethylpyrazoles
Topic: Stability of Bromomethyl Groups on Dimethylpyrazole Rings Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Bromomethyl-dimethylpyrazoles (e.g., 3-(bromomethyl)-1,5-dimethylpyrazole and its isomers) are high-value, high-reactivity intermediates frequently employed in the synthesis of p38 MAP kinase inhibitors, agrochemicals, and complex heterocyclic scaffolds. Their utility stems from the "benzylic-like" reactivity of the bromomethyl group, which serves as an excellent electrophile for N-, O-, and S-alkylation.
However, this reactivity comes with significant stability challenges. These compounds are potent lachrymators and alkylating agents prone to rapid hydrolysis, dimerization, and regiochemical scrambling during synthesis. This guide provides a technical analysis of their stability profiles, regioselective synthesis, and rigorous handling protocols to ensure experimental reproducibility and safety.
Chemical Nature & Reactivity Profile
The stability of bromomethyl-dimethylpyrazoles is dictated by the electronic influence of the pyrazole ring on the exocyclic methylene carbon. Unlike a simple alkyl bromide, the bromomethyl group is conjugated to an aromatic heterocycle, lowering the activation energy for nucleophilic displacement (
Regioisomer Distinction
The two primary isomers of interest exhibit distinct steric and electronic profiles:
| Isomer | Structure | Steric Environment | Reactivity Profile |
| 3-(Bromomethyl)-1,5-dimethylpyrazole | Bromomethyl at C3, Methyl at C5 | Low Steric Hindrance: Distal to the N-methyl group. | High Reactivity: Accessible to nucleophiles; primary target of radical bromination. |
| 5-(Bromomethyl)-1,3-dimethylpyrazole | Bromomethyl at C5, Methyl at C3 | High Steric Hindrance: Proximal to the N-methyl group (1,5-repulsion). | Lower Kinetic Stability: Steric strain can accelerate leaving group departure in |
The "Benzylic" Activation Effect
The pyrazole ring acts similarly to a phenyl ring, stabilizing the transition state for substitution.
-
Electron Richness: The lone pair on
and the pi-system of the pyrazole ring donate electron density, making the bond more labile than in benzyl bromide. -
Hydrolysis Susceptibility: Upon exposure to ambient moisture, the
bond hydrolyzes to the alcohol (hydroxymethyl) and HBr. The generated acid can autocatalyze further decomposition or salt formation.
Stability Challenges & Degradation Pathways
Hydrolysis (Moisture Sensitivity)
This is the primary mode of failure.
-
Mechanism: Water attacks the electrophilic methylene carbon.
-
Kinetics: Fast. In solution (e.g., wet DMSO or DMF), typically
degradation occurs within 4-6 hours at room temperature if not dried. -
Indicator: Appearance of a broad O-H stretch in IR or a shift in the methylene peak in
NMR (from ~4.5 ppm to ~4.6-4.7 ppm depending on solvent).
Thermal Instability & Dimerization
While crystalline solids are generally stable at room temperature under inert atmosphere, solutions are prone to intermolecular self-alkylation (dimerization) to form bis-pyrazolyl methanes or quaternary ammonium salts.
-
Solid State: Stable at 2–8°C.
-
Melt/Solution: Heating above 60°C often triggers darkening and polymerization, especially for the 3-bromomethyl isomer which is less sterically encumbered.
Visualizing Degradation Logic
The following diagram outlines the critical pathways for degradation and the decision logic for synthesis/storage.
Caption: Degradation pathways for bromomethyl-dimethylpyrazoles showing moisture and thermal vulnerabilities.[1][2][3][4][5][6][7]
Experimental Protocols: Synthesis & Handling
Synthesis: Radical Bromination vs. Cyclization
Method A: Radical Bromination (NBS)
-
Substrate: 1,3,5-Trimethylpyrazole.
-
Reagent: N-Bromosuccinimide (NBS), AIBN (catalyst),
or Chlorobenzene. -
Regioselectivity Issue: Radical bromination favors the 3-methyl group over the 5-methyl group due to the steric clash between the N-methyl and the 5-methyl group.
-
Protocol Note: Stop reaction at ~60-70% conversion to prevent over-bromination (gem-dibromide formation).
Method B: Cyclization (Recommended for 5-isomer) To access the sterically hindered 5-(bromomethyl) isomer specifically, avoid radical bromination.
-
Synthesize the 5-hydroxymethyl derivative via cyclization of the appropriate diketo-ester with methylhydrazine.
-
Convert -OH to -Br using
or under mild conditions (0°C).
Handling & Storage Protocol
This protocol is a self-validating system to ensure compound integrity.
-
Isolation:
-
Do not distill. These compounds have high boiling points and will decompose/polymerize.
-
Recrystallize from non-polar solvents (Hexane/EtOAc) or use crude if purity >90%.
-
-
Storage:
-
Container: Amber glass vial with a PTFE-lined cap.
-
Atmosphere: Flush with Argon or Nitrogen.
-
Temperature: Store at 2°C to 8°C.
-
Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel.
-
-
Quality Control (Self-Validation):
-
TLC: Run TLC (Hexane:EtOAc 3:1). Bromomethyl compounds stain vigorously with
(oxidation of benzylic carbon). -
NMR Check: Before use, check
NMR in . Look for the methylene singlet around 4.4–4.5 ppm. If a new peak appears downfield ( 4.6+) or upfield (alcohol), repurify.
-
Safety Considerations (Lachrymator)
Bromomethyl pyrazoles are structurally analogous to benzyl bromide and are potent lachrymators (tear gas agents).
-
Engineering Controls: ALWAYS handle inside a functioning fume hood.
-
Quenching Spills: Do not wipe with water. Neutralize spills with a solution of dilute ammonia or 5% sodium thiosulfate to alkylate/quench the bromide before cleaning.
-
PPE: Double nitrile gloves are recommended. The compound can permeate single gloves rapidly.
Data Summary: Stability Matrix
| Parameter | 3-(Bromomethyl)-1,5-dimethyl | 5-(Bromomethyl)-1,3-dimethyl |
| Hydrolysis Rate ( | < 1 hour | ~ 1-2 hours (Steric protection) |
| Thermal Limit | ~ 50°C | ~ 60°C |
| Preferred Synthesis | Radical Bromination (NBS) | Cyclization |
| Primary Impurity | Gem-dibromide | Regioisomer (3-Br) |
References
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]
-
N-Bromosuccinimide (NBS) Reagent Guide. Source: Wikipedia / Organic Chemistry Portal URL:[Link][8]
-
Synthesis of 3,5-Dimethylpyrazole (General Pyrazole Chemistry). Source: Scribd / Lab Reports (General Reference) URL:[Link]
-
Regioselective bromination of aromatic compounds with NBS. Source: ResearchGate URL:[Link]
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Application Note & Protocol: High-Fidelity Synthesis of 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole
Abstract & Introduction
Pyrazole derivatives are foundational scaffolds in medicinal chemistry and drug development, valued for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2]. The functionalization of the pyrazole core is a critical step in tuning its pharmacological profile. The conversion of a hydroxymethyl group to a bromomethyl group, as in the synthesis of 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole from (3,5-dimethyl-1H-pyrazol-4-yl)methanol, creates a versatile electrophilic handle. This bromomethyl intermediate is primed for subsequent nucleophilic substitution reactions, enabling the facile introduction of a wide array of functional groups and the construction of complex molecular libraries.
This application note provides a detailed, field-proven protocol for the efficient and reliable synthesis of 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole. We focus on the use of phosphorus tribromide (PBr₃) as the brominating agent, a choice predicated on its high efficiency and mechanistic predictability for primary alcohols. The causality behind each step, from reagent selection to purification, is explained to empower researchers with a deep understanding of the process. This guide emphasizes safety, reproducibility, and high-purity outcomes, ensuring its utility for professionals in synthetic chemistry and drug discovery.
Reaction Principle & Mechanistic Rationale
The conversion of a primary alcohol to an alkyl bromide is a cornerstone transformation in organic synthesis. While reagents like hydrobromic acid (HBr) can be used, they often require harsh conditions and are prone to side reactions, particularly carbocation rearrangements in the case of secondary and tertiary alcohols. For primary alcohols, reagents that facilitate a bimolecular nucleophilic substitution (SN2) mechanism are superior as they offer milder conditions and greater control[3][4].
Choice of Reagent: Phosphorus Tribromide (PBr₃)
We have selected PBr₃ for this protocol due to several key advantages:
-
High Efficiency: It is a powerful brominating agent for primary and secondary alcohols[5][6].
-
SN2 Mechanism: The reaction proceeds via an SN2 pathway, which crucially avoids the formation of carbocations and thus prevents any potential skeletal rearrangements[7][8].
-
Mild Conditions: The reaction can typically be performed at low to ambient temperatures, preserving the integrity of the pyrazole ring.
-
Gaseous Byproducts: The inorganic byproducts are easily removed during aqueous workup.
The Mechanism: The reaction unfolds in two primary stages:
-
Activation of the Hydroxyl Group: The oxygen atom of the 4-hydroxymethyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated alkoxy-dibromophosphite intermediate. This step effectively converts the poor leaving group (-OH) into an excellent leaving group (-OPBr₂H)[6][8].
-
Nucleophilic Substitution: The bromide ion (Br⁻), liberated in the first step, then acts as a nucleophile. It performs a backside attack on the electrophilic carbon of the methylene group, leading to the formation of the C-Br bond and the displacement of the dibromophosphorous acid leaving group in a concerted SN2 fashion[7][8].
This mechanistic pathway is illustrated in the diagram below.
Caption: Figure 1: SN2 Mechanism for Bromination with PBr₃.
Materials, Equipment & Reagent Data
Materials & Reagents
-
(3,5-dimethyl-1H-pyrazol-4-yl)methanol (Precursor)
-
Phosphorus tribromide (PBr₃), ≥99%
-
Dichloromethane (DCM), anhydrous, ≥99.8%
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
Hexanes and Ethyl Acetate (for chromatography)
-
Deionized water
Equipment
-
Round-bottom flasks (two- or three-necked)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel (addition funnel)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
Reagent Quantitative Data
This table is based on a representative 5.0 g scale of the starting material.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Density (g/mL) | Notes |
| (3,5-dimethyl-1H-pyrazol-4-yl)methanol | C₆H₁₀N₂O | 126.16 | 5.00 g | 39.6 | - | Starting Material |
| Phosphorus Tribromide (PBr₃) | PBr₃ | 270.69 | 1.4 mL | 13.2 | 2.852 | 0.33 equivalents |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - | 1.326 | Reaction Solvent |
Rationale for Stoichiometry: Each molecule of PBr₃ can theoretically react with three molecules of alcohol[5]. Therefore, using approximately 0.33 to 0.40 equivalents of PBr₃ relative to the alcohol is sufficient. A slight excess is sometimes used to ensure complete conversion, but starting with stoichiometric amounts is a prudent approach.
CRITICAL SAFETY PRECAUTIONS
Phosphorus tribromide (PBr₃) is a highly toxic, corrosive, and water-reactive substance. Strict adherence to safety protocols is mandatory.
-
Handling: All manipulations involving PBr₃ must be performed in a certified chemical fume hood.[9][10][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a flame-resistant lab coat, and splash-proof safety goggles along with a full-face shield at all times.[10][11]
-
Water Reactivity: PBr₃ reacts violently with water, releasing corrosive hydrogen bromide (HBr) gas.[10][11][12] Ensure all glassware is scrupulously oven- or flame-dried before use. The reaction must be run under an inert or dry atmosphere (a drying tube is sufficient for this scale).
-
Spills: In case of a spill, do not use water.[9] Neutralize small spills with a dry absorbent material like sand or sodium carbonate. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Quenching: The reaction must be quenched carefully by slowly adding the reaction mixture to ice-cold water or a saturated bicarbonate solution to manage the exothermic destruction of any excess PBr₃.
-
Waste Disposal: Dispose of all chemical waste, including contaminated materials, according to institutional and local hazardous waste regulations.[9]
Detailed Experimental Protocol
This protocol outlines the synthesis, workup, and purification process.
Caption: Figure 2: Experimental Workflow Diagram.
Step 1: Reaction Setup
-
Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet connected to a bubbler (or a drying tube).
-
In the flask, dissolve (3,5-dimethyl-1H-pyrazol-4-yl)methanol (5.00 g, 39.6 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the resulting clear solution to 0 °C using an ice-water bath.
Step 2: Addition of Phosphorus Tribromide
-
Charge the dropping funnel with phosphorus tribromide (1.4 mL, 13.2 mmol).
-
Add the PBr₃ dropwise to the stirred, cold solution of the alcohol over a period of 20-30 minutes.
-
Causality Note: Slow, controlled addition is crucial to manage the reaction's exothermicity and prevent the formation of undesired byproducts.
-
Step 3: Reaction Progression
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for an additional 2-4 hours at room temperature.
Step 4: Reaction Monitoring
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Use a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
The starting material (alcohol) is more polar and will have a lower Rf value than the product (alkyl bromide). The reaction is complete when the starting material spot is no longer visible by UV light or iodine staining.
Step 5: Workup and Extraction
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.
-
In a separate beaker, prepare ~100 mL of an ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Slowly and carefully pour the reaction mixture into the stirred NaHCO₃ solution.
-
Safety Note: This step neutralizes acidic byproducts and quenches excess PBr₃. It can be exothermic and may release gas (CO₂). Perform this addition slowly in the fume hood.
-
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer twice more with 30 mL portions of DCM.
-
Combine all the organic layers.
Step 6: Drying and Solvent Removal
-
Wash the combined organic layers with 50 mL of brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl for 5-10 minutes, and then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may be a pale yellow oil or solid.
Step 7: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
A gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexanes:Ethyl Acetate, is typically effective.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to afford 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole as a white or off-white solid.
Characterization & Expected Results
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Outcome |
| Yield | 65-85% |
| Appearance | White to pale yellow crystalline solid[13] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.0 (br s, 1H, NH), ~4.45 (s, 2H, -CH₂Br), ~2.25 (s, 6H, 2 x -CH₃). Note: The NH proton may be broad or not observed. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145 (C3/C5), ~110 (C4), ~25 (-CH₂Br), ~11 (2 x -CH₃). Note: Exact shifts can vary slightly. |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₆H₁₀BrN₂⁺: 189.00, 191.00 (showing characteristic bromine isotope pattern). |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient PBr₃- Reaction time too short- Reagents not anhydrous | - Add a small additional amount of PBr₃ (0.05 eq) and monitor by TLC.- Extend the reaction time at room temperature.- Ensure all glassware is dry and use anhydrous solvents. |
| Low Yield | - Product loss during workup- Degradation of product | - Be careful during extractions; perform back-extractions if necessary.- Avoid excessive heat during solvent removal. Ensure workup is not overly acidic or basic. |
| Impure Product after Column | - Co-eluting impurities- Column overloaded | - Adjust the eluent system to achieve better separation (e.g., use a more non-polar starting solvent).- Use a larger column or less crude material. Recrystallization may be an alternative. |
References
-
Vedantu. (2023). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link][5]
-
Chemistry Steps. (2020). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link][6]
-
OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). [Link][7]
-
Leah4sci. (2024). CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Bromide via Reaction with PBr₃. [Link][4]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Tribromide. [Link][9]
-
Georganics. (n.d.). Safety Data Sheet: Thionyl bromide. [Link][14]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. [Link][10]
-
Capot Chemical Co., Ltd. (2013). MSDS of Thionyl Bromide. [Link][15]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link][16]
-
ResearchGate. (2025). Bromination of 1,3-dimethyl- and 1,5-dimethyl-4-hydroxymethylpyrazoles. [Link][17]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link][18]
-
Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. [Link][3]
-
RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [https://www.rjpbcs.com/pdf/2018_9(1)/[19].pdf]([Link]19].pdf)[1]
-
TSI Journals. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H- Pyrazolyl Phthalazine-1, 4-Diones. [Link][2]
-
PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole-1-methanol. [Link][20]
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. [21]
-
NIST WebBook. (n.d.). 4-Bromo-3,5-dimethylpyrazole-1-methanol. [Link][22]
-
MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link][23]
-
National Institutes of Health. (n.d.). 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. [Link][24]
-
Connect Journals. (n.d.). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. [Link][25]
-
ResearchGate. (2025). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link][26]
-
PubChem. (n.d.). 4-bromo-3,5-dimethyl-1-phenyl-1h-pyrazole. [Link]
-
Scribd. (n.d.). Rates Conversions of Alcohols To Alkyl Bromide Organic Lab Report. [Link][27]
Sources
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- 6. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
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- 23. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 24. connectjournals.com [connectjournals.com]
- 25. researchgate.net [researchgate.net]
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- 27. scribd.com [scribd.com]
Protocol for converting (3,5-dimethyl-1H-pyrazol-4-yl)methanol to bromide
Executive Summary
This Application Note details the optimized protocol for the conversion of (3,5-dimethyl-1H-pyrazol-4-yl)methanol (CAS 89600-69-1) to 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole hydrobromide . This transformation is a critical step in the synthesis of transthyretin (TTR) stabilizers (e.g., Acoramidis/AG10) and various agrochemicals.
Critical Technical Insight: Unlike simple benzyl alcohols, this substrate contains a nucleophilic pyrazole nitrogen (
Reaction Pathway & Mechanism
The conversion utilizes Phosphorus Tribromide (
Figure 1: Reaction Scheme and Mechanism
Caption: Mechanistic pathway for the bromination of pyrazolyl methanol using
Experimental Protocol
Two methods are provided. Method A is preferred for laboratory scale (high purity). Method B is suitable for larger scale where cost is a driver and higher acidity is tolerated.
Method A: Phosphorus Tribromide ( ) Protocol (Preferred)
-
Scale: 10.0 mmol (1.26 g of starting alcohol)
-
Solvent: Dichloromethane (DCM) or Chloroform (
) - Anhydrous -
Target Product: 4-(Bromomethyl)-3,5-dimethyl-1H-pyrazole
HBr
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge the flask with (3,5-dimethyl-1H-pyrazol-4-yl)methanol (1.26 g, 10.0 mmol) and anhydrous DCM (15 mL). The starting material may be a suspension initially; this is normal.
-
Cooling: Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Addition: Charge the addition funnel with
(1.35 g, 5.0 mmol, 0.5 equiv).-
Note: Theoretically, 0.33 equiv is sufficient, but 0.5 equiv ensures complete conversion and accounts for any hydrolysis by trace moisture.
-
Add the
dropwise over 15 minutes. Caution: The reaction is exothermic.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C). Stir for 3–4 hours.
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting alcohol (
) should disappear. The product often precipitates as a white/off-white solid during the reaction.
-
-
Workup (Isolation of Salt):
-
If a heavy precipitate has formed: Filter the solid under nitrogen (hygroscopic). Wash the cake with cold DCM (
) and anhydrous ( ). -
If no precipitate: Concentrate the reaction mixture to ~1/3 volume under reduced pressure, then add anhydrous diethyl ether (20 mL) to induce precipitation. Filter the resulting solid.[1][2]
-
-
Drying: Dry the solid in a vacuum desiccator over
or KOH pellets for 12 hours. -
Yield: Expected yield: 85–95% (2.2 – 2.5 g).
-
Appearance: White to pale yellow crystalline solid.
-
Method B: Hydrobromic Acid (HBr/AcOH) Protocol
-
Reagent: 33% HBr in Acetic Acid
-
Application: Robust for multi-gram scale; avoids phosphorus byproducts.
-
Dissolve the alcohol (10 mmol) in Glacial Acetic Acid (5 mL).
-
Add 33% HBr in AcOH (6 mL, ~3 equiv) dropwise at room temperature.
-
Heat the mixture to 60°C for 2 hours.
-
Cool to 0°C. The hydrobromide salt usually crystallizes out.
-
Dilute with
(20 mL) to complete precipitation. -
Filter, wash with ether, and dry.
Technical Data & Comparison
| Parameter | Method A ( | Method B (HBr/AcOH) |
| Reagent Cost | Moderate | Low |
| Reaction Temp | 0°C | 60°C |
| Byproducts | Acetic acid, Excess HBr | |
| Purity (Crude) | High (>95%) | Good (>90%) |
| Suitability | Best for small/med lab scale | Best for bulk scale-up |
| Stability | Product isolated as HBr salt | Product isolated as HBr salt |
Safety & Handling (Critical)
-
Lachrymator Hazard: Benzylic-type bromides are potent lachrymators (tear gas agents). All operations, especially filtration and drying, must be performed in a well-ventilated fume hood.
-
Corrosivity:
reacts violently with water to produce HBr gas and heat. Quench all glassware and syringes in a dedicated waste container with dilute bicarbonate solution before cleaning. -
Storage: The product is hygroscopic and sensitive to hydrolysis. Store in a tightly sealed vial at -20°C under argon/nitrogen.
References
-
General Mechanism of Alcohol Bromination
-
Synthesis of 3,5-Dimethylpyrazole Precursors
-
Analogous Chloromethylation Protocols (TTR Stabilizer Intermediates)
-
HBr/AcOH Methodologies
Sources
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- 2. tsijournals.com [tsijournals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. publishatcj.com [publishatcj.com]
- 5. WO2018151815A1 - Processes for preparing ag-10, its intermediates, and salts thereof - Google Patents [patents.google.com]
- 6. US11058668B2 - Methods of treating TTR amyloidosis using AG10 - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 11. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Navigating the Regioselectivity of 4-(Bromomethyl)-3,5-dimethylpyrazole in N- vs. C-Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrazole Moiety and the Alkylation Challenge
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to act as a bioisostere for amides and other aromatic systems, and its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[2] The functionalization of the pyrazole ring is therefore of paramount importance in the synthesis of novel therapeutic agents.
4-(Bromomethyl)-3,5-dimethylpyrazole is a valuable and reactive building block for introducing the 3,5-dimethylpyrazol-4-ylmethyl moiety into a molecule. As a benzylic-type halide, it is an excellent electrophile for substitution reactions. However, its reaction with ambident nucleophiles—species possessing more than one reactive site, typically a nitrogen and a carbon atom—presents a regioselectivity challenge: will the reaction proceed via N-alkylation or C-alkylation? This guide provides a detailed exploration of the factors governing this selectivity and offers experimentally-derived and proposed protocols to control the reaction outcome.
The Dichotomy of Reactivity: N-Alkylation vs. C-Alkylation
The regiochemical outcome of the reaction between 4-(bromomethyl)-3,5-dimethylpyrazole and an ambident nucleophile is a classic example of kinetic versus thermodynamic control, heavily influenced by the principles of Hard and Soft Acids and Bases (HSAB) theory.
-
N-Alkylation (Hard-Hard/Soft-Soft Interaction): Nitrogen atoms are generally more nucleophilic than their corresponding enolates. In many cases, the nitrogen of an amine or a heterocyclic compound is considered a "softer" nucleophile than the oxygen of an enolate but can be more nucleophilic than the carbon. The reaction at the nitrogen center is often kinetically favored, leading to the rapid formation of the N-alkylated product. This is particularly true for softer nucleophiles like primary and secondary amines, anilines, and various nitrogen-containing heterocycles.
-
C-Alkylation (Hard-Hard/Soft-Soft Interaction): Carbon nucleophiles, such as enolates derived from active methylene compounds (e.g., malonic esters, β-ketoesters), are generally considered "softer" nucleophiles. The reaction at the carbon atom leads to the formation of a new carbon-carbon bond, which is thermodynamically very stable. To achieve C-alkylation, conditions must be chosen to favor the formation and reaction of the carbon nucleophile.
The choice of base, solvent, and temperature plays a crucial role in directing the alkylation to the desired atom.
Visualizing the Reaction Pathways
Figure 1: Competing pathways for N- and C-alkylation.
Part 1: Protocols for Selective N-Alkylation
N-alkylation is generally the more facile reaction with a wide range of nitrogen nucleophiles. The following protocols provide guidance for achieving high yields of N-alkylated products.
Protocol 1: N-Alkylation of Primary and Secondary Aliphatic Amines
This protocol is suitable for the mono- or di-alkylation of primary and secondary aliphatic amines.
Materials:
-
4-(Bromomethyl)-3,5-dimethylpyrazole
-
Primary or secondary amine (e.g., piperidine, morpholine, benzylamine)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and anhydrous acetonitrile or DMF.
-
Add potassium carbonate (1.5 - 2.0 eq) to the solution.
-
In a separate flask, dissolve 4-(bromomethyl)-3,5-dimethylpyrazole (1.05 eq) in a minimal amount of the reaction solvent.
-
Add the solution of the alkylating agent dropwise to the amine mixture at room temperature.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | CH₃CN | 60 | 6 | >90 |
| Benzylamine | K₂CO₃ | DMF | 80 | 12 | 85-95 |
| Morpholine | NaH | THF | rt | 4 | >95 |
Table 1: Representative conditions for N-alkylation of aliphatic amines.
Protocol 2: N-Alkylation of Anilines
Anilines are less nucleophilic than aliphatic amines, often requiring slightly more forcing conditions.
Procedure:
Follow the general procedure for aliphatic amines, but utilize a higher boiling point solvent like DMF and a higher reaction temperature (80-100 °C). The use of a stronger base like sodium hydride (NaH) may also be beneficial.
Protocol 3: N-Alkylation of Heterocycles (e.g., Indole, Pyrazole)
The N-alkylation of heterocycles like indole and pyrazole is a common transformation.[3]
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the heterocycle (1.0 eq) and anhydrous DMF or acetone.[4]
-
Add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, added portion-wise at 0 °C).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-(bromomethyl)-3,5-dimethylpyrazole (1.05 eq) in the reaction solvent dropwise.
-
Stir the reaction at room temperature or heat to 50-60 °C until the starting material is consumed as monitored by TLC.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify by column chromatography or recrystallization.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Indole | NaH | DMF | rt | 2 | >95 |
| 3,5-Dimethylpyrazole | K₂CO₃ | Acetone | Reflux | 14 | 80-90[4] |
Table 2: Conditions for N-alkylation of heterocycles.
Part 2: Proposed Protocols for Selective C-Alkylation
While N-alkylation is often the default pathway, C-alkylation can be achieved by promoting the formation of a carbon nucleophile (enolate) and carefully selecting reaction conditions. To date, specific literature examples for the C-alkylation of active methylene compounds with 4-(bromomethyl)-3,5-dimethylpyrazole are scarce. However, based on established principles of enolate chemistry, the following protocols are proposed as a robust starting point for investigation.
Proposed Protocol 1: C-Alkylation of Diethyl Malonate
This protocol aims to synthesize diethyl 2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)malonate.
Materials:
-
4-(Bromomethyl)-3,5-dimethylpyrazole
-
Diethyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium ethoxide (NaOEt)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Water and Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous THF.
-
Add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Add diethyl malonate (1.0 eq) dropwise to the stirred suspension of NaH in THF at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Dissolve 4-(bromomethyl)-3,5-dimethylpyrazole (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Partition the mixture between diethyl ether and water.
-
Separate the organic layer, wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Proposed Protocol 2: C-Alkylation of Ethyl Acetoacetate
This protocol targets the synthesis of ethyl 2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-oxobutanoate. Note that O-alkylation is a potential side reaction.
Procedure:
Follow the procedure for diethyl malonate, substituting ethyl acetoacetate for diethyl malonate. The use of a less polar solvent like THF is recommended to minimize O-alkylation.
Troubleshooting and Optimization
Figure 2: Decision tree for reaction optimization.
Conclusion
The alkylation of nucleophiles with 4-(bromomethyl)-3,5-dimethylpyrazole is a powerful tool for the synthesis of novel compounds with potential applications in drug discovery. The regiochemical outcome, whether N- or C-alkylation, is a delicate balance of factors including the nature of the nucleophile, base, solvent, and temperature. While N-alkylation is a well-established and generally high-yielding process for a variety of nitrogen-containing compounds, C-alkylation represents a more challenging but achievable transformation. The protocols and insights provided in this guide offer a comprehensive framework for researchers to selectively functionalize molecules using this versatile pyrazole building block.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts, 5(2), 634-653. [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PubMed Central. [Link]
-
DergiPark. (n.d.). Synthesis of Some New Pyrazoles. DergiPark. [Link]
-
MDPI. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(21), 7545. [Link]
-
National Center for Biotechnology Information. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PubMed Central. [Link]
-
Wiley-VCH. (2025). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications. Angewandte Chemie International Edition, 64(36). [Link]
-
ResearchGate. (2025). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]
- Google Patents. (n.d.). N-alkylation method of pyrazole.
-
ACS Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
-
ResearchGate. (2025). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. ResearchGate. [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]
-
Shanghai Institute of Organic Chemistry. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC. [Link]
-
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. PubMed Central. [Link]
-
JOCPR. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [Link]
- Google Patents. (n.d.). N-alkylation of indole derivatives.
-
Royal Society of Chemistry. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(4), 219-221. [Link]
-
ResearchGate. (2014). Could anybody tell about synthesis of 3,5 dimethylpyrazole? ResearchGate. [Link]
-
RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 784-792. [Link]
-
Organic Chemistry Portal. (2013). Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PubMed Central. [Link]
-
Organic Chemistry Portal. (2015). P(NMe2)3-Mediated Umpolung Alkylation and Nonylidic Olefination of α-Keto Esters. Organic Chemistry Portal. [Link]
-
Ludwig-Maximilians-Universität München. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. LMU. [Link]
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Italian Chemical Society. (n.d.). Chemistry and Properties. TARGETS IN HETEROCYCLIC SYSTEMS. [Link]
-
University of Bath. (n.d.). Heterocyclic Chemistry. University of Bath. [Link]
-
ResearchGate. (2023). An α, β-unsaturated ketone alkylation and efficient reduction protocol for the synthesis of 3α-hydroxy-3β-methyl-4,4-dimethyl-5α-21-bromo-19-nor-pregnan-20-one. ResearchGate. [Link]
-
ResearchGate. (n.d.). Brönsted Basicities and Nucleophilicities of N-Heterocyclic Olefins in Solution: N-Heterocyclic Carbene versus N-Heterocyclic Olefin. Which Is More Basic, and Which Is More Nucleophilic? ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Nitrogen versus phosphorus nucleophiles – how changing the nucleophilic heteroatom affects ionic liquid solvent effects in bimolecular nucleophilic substitution processes. New Journal of Chemistry. [Link]
-
Semantic Scholar. (n.d.). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. PubMed Central. [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Wikipedia. [Link]
-
National Center for Biotechnology Information. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Molecules, 24(3), 553. [Link]
Sources
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- 2. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Using 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole in fragment-based drug design
Executive Summary
This application note details the strategic utility of 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole (Structure 1 ) as a high-value building block in Fragment-Based Drug Design (FBDD). While the 3,5-dimethylpyrazole moiety is a "privileged scaffold" found in numerous kinase inhibitors and GPCR ligands (e.g., Celecoxib, Ruxolitinib), the 4-bromomethyl derivative serves a dual purpose:
-
Synthetic Linchpin: It acts as a versatile electrophile for "Fragment Growing" strategies, allowing rapid elaboration of the core scaffold into adjacent binding pockets.
-
Covalent Warhead: It functions as a cysteine-reactive probe in covalent fragment screening (Tethering), enabling the identification of low-affinity binders through site-specific conjugation.
This guide provides validated protocols for nucleophilic substitution, handling procedures for the reactive alkyl bromide, and a logical workflow for fragment elaboration.
Chemical Profile & Reactivity
| Property | Data |
| IUPAC Name | 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole |
| Molecular Formula | C₆H₉BrN₂ |
| Molecular Weight | 189.05 g/mol |
| Key Functionality | Alkyl Bromide (Electrophile), Pyrazole NH (H-bond donor) |
| Reactivity Class | SN2 Electrophile; Cysteine Alkylator |
| Storage | 2–8°C, under inert gas (Argon/Nitrogen); Hygroscopic |
Mechanistic Insight: The methylene bromide at the C4 position is highly activated due to the electron-rich nature of the pyrazole ring, behaving similarly to a benzyl bromide. This makes it susceptible to rapid SN2 reactions with nucleophiles (amines, thiols, alkoxides). Simultaneously, the unsubstituted N1-nitrogen allows for hydrogen bonding interactions within the ATP-binding pocket of kinases, often mimicking the adenine hinge binding motif [1].
Application 1: Fragment Growing Workflow
In FBDD, once the 3,5-dimethylpyrazole core is identified as a "hit" (often binding to the hinge region), the primary challenge is improving potency. The 4-bromomethyl group serves as a vector to "grow" the molecule towards the solvent front or hydrophobic back-pocket.
Logical Workflow: From Hit to Lead
The following diagram illustrates the decision matrix for elaborating this fragment.
Figure 1: Fragment Growing Workflow utilizing the C4-bromomethyl handle to access adjacent pockets.
Detailed Protocol: Nucleophilic Coupling (Fragment Elaboration)
Objective: To couple 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole with a secondary amine (e.g., morpholine, piperidine derivatives) to generate a focused library of elaborated fragments.
Scope: This protocol is optimized for parallel synthesis in 2-dram vials or 96-well blocks.
Materials:
-
Electrophile: 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole (1.0 equiv).
-
Nucleophile: Diverse secondary amines (1.2 equiv).
-
Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equiv).
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
-
Scavenger Resin: Polystyrene-supported isocyanate (for removing excess amine).
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Dissolve 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole in anhydrous MeCN to a concentration of 0.2 M.
-
Dissolve amine building blocks in MeCN (or DMF if solubility is poor) to 0.2 M.
-
-
Reaction Setup:
-
In a reaction vessel, combine:
-
500 µL Electrophile stock (100 µmol).
-
600 µL Amine stock (120 µmol).
-
35 µL DIPEA (200 µmol).
-
-
Seal the vessel and shake/stir at 60°C for 4 hours .
-
Note: The reaction is often exothermic; ensure proper venting if scaling up.
-
-
Monitoring (QC Checkpoint):
-
Spot 2 µL on a TLC plate (Eluent: 5% MeOH in DCM). The starting bromide (R_f ~0.6) should disappear; the product amine will be more polar (R_f ~0.2–0.4).
-
LCMS Validation: Look for the [M+H]⁺ peak corresponding to the coupled product. The bromine isotope pattern (1:1 doublet) should be absent in the product.
-
-
Work-up (Scavenging):
-
Add 100 mg of PS-Isocyanate resin (loading ~1.5 mmol/g) to scavenge excess starting amine.
-
Shake at room temperature for 2 hours.
-
Filter the mixture to remove the resin.
-
-
Isolation:
-
Evaporate the solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.
-
Yield Calculation: Theoretical yield for 100 µmol scale is typically 20–30 mg depending on the amine MW.
-
Application 2: Covalent Fragment Screening (Tethering)
The 4-bromomethyl group is sufficiently reactive to alkylate cysteine residues on a protein surface. This property is utilized in "Tethering" screens to detect weak binding events.
Mechanism:
-
Protein Engineering: A cysteine mutant is introduced near the binding site of the target protein.
-
Equilibrium: The library of disulfide or electrophilic fragments is incubated with the protein.
-
Selection: If the 3,5-dimethylpyrazole core binds to the pocket, it increases the local concentration of the bromomethyl "warhead" near the cysteine, accelerating the irreversible alkylation (S_N2 reaction).
-
Detection: The mass shift (+Fragment MW - HBr) is detected by intact protein Mass Spectrometry.
Figure 2: Mechanism of Covalent Tethering using the bromomethyl electrophile.
Safety & Handling Protocols
Hazard Identification:
-
Lachrymator: Like benzyl bromide, 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole is a potent lachrymator (tear gas agent). It irritates mucous membranes and eyes [2].
-
Skin Corrosive: Causes severe skin burns.[1]
Handling Procedures:
-
Engineering Controls: ALWAYS handle inside a functioning chemical fume hood.
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat.
-
Spill Management: Neutralize spills with a solution of 10% ammonia or 5% sodium thiosulfate to quench the alkyl bromide before wiping.
-
Quenching Reactions: Never dispose of unreacted bromide directly. Quench reaction mixtures with methanol/amine or thiols before disposal.
References
-
Erlanson, D. A., et al. (2004). "Site-directed ligand discovery." Proceedings of the National Academy of Sciences, 101(35), 12855-12860. Link
-
Fisher Scientific. (2021).[1] "Safety Data Sheet: 4-(Bromomethyl)-3,5-dimethylpyrazole." Link
- Jhoti, H., & Leach, A. R. (2005). "Structure-based drug discovery." Springer. (Contextual reference for FBDD workflows).
-
PubChem. "Compound Summary: 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole." Link
Sources
Application Note: Preparation and Utilization of Pyrazole-Based Heterocycles via Bromomethyl Intermediates
This Application Note provides a comprehensive technical guide for the preparation and utilization of bromomethyl-functionalized pyrazoles.
Executive Summary
Bromomethyl pyrazoles (e.g., 3-(bromomethyl)-1-methyl-1H-pyrazole) serve as high-value "warheads" in medicinal chemistry.[1] Unlike their ring-brominated counterparts (e.g., 4-bromopyrazole) which participate in cross-coupling reactions (Suzuki, Buchwald), bromomethyl pyrazoles act as potent electrophiles for SN2 alkylation.[1] They are critical building blocks for introducing the pyrazole scaffold into nucleosides, kinase inhibitors, and fused heterocyclic systems.
Key Technical Challenge: The primary difficulty in working with these intermediates is regioselectivity during synthesis (ring vs. side-chain bromination) and stability (propensity for self-alkylation/polymerization).[1] This guide details protocols to overcome these challenges.
Strategic Overview: The Bromomethyl "Handle"
The bromomethyl group (-CH2Br) transforms the pyrazole from a stable aromatic heterocycle into a reactive alkylating agent.[1]
| Feature | Ring-Brominated (e.g., 4-Br) | Side-Chain Brominated (e.g., 3-CH2Br) |
| Reactivity Mode | Metal-Catalyzed Cross-Coupling (Pd/Cu) | Nucleophilic Substitution (SN2) |
| Key Reagents | Boronic acids, Amines, Alkynes | Amines, Thiols, Alkoxides, Phosphines |
| Primary Utility | Scaffold decoration | Linking/Spacer generation, Fused rings |
| Stability | High (Stable solid) | Low (Lachrymator, moisture sensitive) |
Synthesis of Bromomethyl Pyrazoles
Two primary routes exist. Route B is recommended for high-purity applications to avoid regio-isomeric mixtures.[1]
Route A: Radical Bromination (Direct)
Best for: Rapid access to simple analogs (e.g., 1,3,5-trimethylpyrazole derivatives).[1] Mechanism: Free-radical substitution using N-Bromosuccinimide (NBS).[1]
Critical Control Point: To prevent electrophilic bromination of the pyrazole ring (C4 position), you must use a radical initiator and non-polar solvents.
Protocol:
-
Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 equiv) in CCl₄ or Benzene (Note: PhCl or trifluorotoluene are greener alternatives).
-
Add NBS (1.05 equiv) and AIBN (0.05 equiv).
-
Reflux (80°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.
-
Purification: Rapid flash chromatography (neutral alumina). Silica gel can cause decomposition.
Route B: Hydroxymethyl Conversion (Regio-Controlled)
Best for: Complex substrates requiring specific regiochemistry. Mechanism: Conversion of a stable alcohol precursor to the bromide.
Protocol:
-
Start with (1-methyl-1H-pyrazol-3-yl)methanol (commercially available or reduced from ester).
-
Dissolve in anhydrous DCM at 0°C.
-
Add PBr₃ (0.4 equiv) or SOBr₂ (1.1 equiv) dropwise.
-
Stir at 0°C -> RT for 2 hours.
-
Quench carefully with sat. NaHCO₃ (gas evolution!).
-
Isolate: Extract with DCM, dry over MgSO₄.
-
Expert Insight: If the product is unstable, convert it immediately to the hydrochloride salt by bubbling HCl gas through an ether solution. The salt form is stable at -20°C for months.[1]
-
Workflow Visualization
Figure 1: Strategic workflow for generating and utilizing bromomethyl pyrazole intermediates.
Application Protocols
Application 1: C-N Bond Formation (Amination)
This reaction is widely used to attach the pyrazole ring to a secondary amine pharmacophore.
-
Reagents: 3-(bromomethyl)-1-methyl-1H-pyrazole (1.0 equiv), Secondary Amine (1.1 equiv), DIPEA or K₂CO₃ (2.0 equiv).[1]
-
Solvent: MeCN or DMF.
-
Procedure:
-
Dissolve amine and base in MeCN.
-
Cool to 0°C.
-
Add bromomethyl pyrazole solution dropwise (to minimize bis-alkylation if primary amine is used).
-
Stir at RT for 4–12 h.
-
Purification: The product is basic. Acid/Base extraction is highly effective for purification.
-
Application 2: Synthesis of Fused Heterocycles (Pyrazolo[1,5-a]pyrazine)
Bromomethyl pyrazoles can be cyclized with bifunctional nucleophiles to create fused bicyclic systems.
-
Concept: Reacting 3-(bromomethyl)pyrazole with ethylenediamine or 2-aminopyridine .[1]
-
Mechanism:
-
Step 1: SN2 alkylation of the exocyclic amine.
-
Step 2: Intramolecular cyclization (often requires heat or Lewis acid) onto the pyrazole nitrogen or a pendant electrophile.
-
Troubleshooting & Safety
Safety Profile (Lachrymator)
-
Hazard: Bromomethyl pyrazoles are structurally similar to benzyl bromide and are potent lachrymators (tear gas agents) and skin irritants.
-
Handling: ALWAYS handle in a functioning fume hood.
-
Decontamination: Quench glassware and spills with a dilute solution of ammonia or 10% NaOH to destroy the alkylating potential before removal from the hood.
Stability Issues
-
Problem: The compound turns pink/brown and solidifies (polymerization).
-
Solution: Do not store as the free base. Convert to the HCl salt immediately. Store at -20°C under Argon.
Regioselectivity (NBS Route)
-
Problem: Bromination occurring on the ring (C4) instead of the methyl group.
-
Solution:
-
Ensure the reaction is strictly anhydrous .
-
Use a radical initiator (AIBN/Benzoyl Peroxide).
-
Use a light source (flood lamp) if chemical initiation fails.
-
Switch to Route B (Alcohol conversion) if selectivity remains poor (<5:1).
-
References
-
Synthesis of Bromomethyl Pyrazoles via Alcohol
- Title: "Alkylating nucleosides. 4. Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides."
- Source:Journal of Medicinal Chemistry (1980).
-
URL:[Link]
-
Radical Bromination Methodology
- Title: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Source:International Journal of Molecular Sciences (2014).
-
URL:[Link]
-
Safety & Handling
Sources
Handling lachrymatory properties of bromomethyl pyrazole derivatives
Ticket ID: BMP-SAFETY-001 Status: Open Priority: Critical Subject: Comprehensive Guide to Handling, Quenching, and Troubleshooting Lachrymatory Pyrazole Intermediates
Executive Summary: The "Stinging" Reality
Bromomethyl pyrazoles are highly valuable intermediates in medicinal chemistry, particularly for kinase inhibitor synthesis. However, they are potent lachrymators (tear agents).
Unlike simple sensory irritants, these compounds do not just "smell bad"; they chemically attack the sensory nerves in your eyes and respiratory tract. This guide provides a self-validating safety protocol to handle these compounds without halting your research.
The Mechanism: Why Does It Hurt?
To defeat the enemy, you must understand it. Bromomethyl pyrazoles are alkylating agents . They are not merely irritating your eyes; they are chemically bonding to them.
The TRPA1 Pathway
The pain response is triggered by the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel, located on nociceptive (pain-sensing) neurons.[1][2]
-
Entry: The lipophilic bromomethyl pyrazole penetrates the cell membrane.
-
Attack: The electrophilic carbon (
) attacks specific cysteine residues (nucleophiles) on the N-terminus of the TRPA1 protein. -
Activation: This covalent modification (alkylation) forces the channel open.
-
Signal: Calcium (
) floods the cell, triggering an action potential interpreted by the brain as intense burning/stinging.
Figure 1: The biochemical pathway of lachrymatory pain. The compound covalently modifies the TRPA1 channel, permanently activating the pain signal until the protein is recycled.
Experimental Protocols & Handling
A. Synthesis (The Danger Zone)
Most issues occur during the workup of the radical bromination (e.g., using NBS/AIBN).
| Parameter | Recommendation | Scientific Rationale |
| Solvent | High density solvents suppress volatility; Benzotrifluoride is less toxic than | |
| Workup | DO NOT rotovap to dryness if possible.[3] | The solid/oil residue has the highest vapor pressure relative to surface area. Keep in solution. |
| Filtration | Use a closed frit or filter under N2 pressure. | Vacuum filtration pulls air through the solid, aerosolizing the lachrymator into the lab. |
B. Weighing & Transfer (The Containment Breach)
Never weigh these compounds on an open bench.
Protocol: The "Jar-in-Jar" Technique
-
Pre-Weigh: Tare a vial with its cap on inside the fume hood.
-
Transfer: Add the approximate amount of solid/oil to the vial inside the hood. Cap it tightly.
-
Weigh: Move the sealed vial to the balance. Record the weight.
-
Calculate: Subtract the tare weight.
-
Dissolve: Return to the hood. Add solvent immediately to the vial to lower vapor pressure before further handling.
C. Personal Protective Equipment (PPE) Hierarchy
Standard PPE is insufficient. The vapor bypasses safety glasses.
-
Eyes: Goggles are mandatory. Safety glasses allow vapors to circulate behind the lens.
-
Respiratory: If working with >500mg, use a Full-Face Respirator with organic vapor cartridges.
-
Hands: Double gloving is required.
-
Inner: Nitrile (4 mil).
-
Outer: Silver Shield (Laminate) or thick Nitrile (8 mil). Alkyl bromides penetrate standard nitrile in minutes.
-
Decontamination & Quenching
You must chemically destroy the electrophile. Water alone is too slow. You need a "soft" nucleophile that reacts faster than your eye proteins.
The "Magic" Quench Solution
Prepare a squirt bottle with the following mixture for surface cleaning and spill control:
-
Composition: 10% Ethanolamine + 5% Acetone + 85% Water (or Ethanol).
-
Mechanism: Ethanolamine acts as a primary amine nucleophile, rapidly displacing the bromide (
reaction) to form a non-volatile, non-lachrymatory ammonium salt. -
Alternative: Saturated aqueous Sodium Thiosulfate (
).
Figure 2: Decision matrix for safe handling and decontamination of lachrymatory agents.
Troubleshooting & FAQs
Q: I spilled a small amount on the balance. What do I do? A: Do not use a brush or compressed air (this aerosolizes it).
-
Cover the spill with a paper towel soaked in the Quench Solution (10% Ethanolamine).
-
Let it sit for 10 minutes.
-
Wipe up and dispose of the towel as solid hazardous waste.
-
Clean the balance with acetone.
Q: My eyes are burning despite the fume hood. Why? A: This indicates a "breakthrough."
-
Draft Check: Is the sash too high? Is there clutter blocking the back baffle?
-
Glove Contamination: You likely touched the sash or your face with contaminated gloves. Change gloves immediately and wash your face with cool water.
-
Static: If the compound is a solid, static electricity can cause micro-particles to "jump" out of the flask. Use an antistatic gun or dissolve the solid immediately.
Q: Can I use a Rotovap? A: Only if strictly necessary.
-
Risk: The vacuum pump exhaust will vent the lachrymator into the room if not properly trapped.
-
Solution: Use a secondary cold trap (Dry ice/Acetone) between the rotovap and the pump. Vent the pump exhaust into a fume hood, not the open lab.
Q: How do I dispose of the glassware? A: Do not put it in the communal wash bin!
-
Rinse glassware inside the hood with the Quench Solution or a dilute ammonia solution.
-
Let it soak for 1 hour.
-
Rinse with water and acetone.
-
Only then move it to the general wash area.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Bessac, B. F., & Jordt, S. E. (2008).[2] Breathtaking irritants: TRPA1 calcium channels as targets for tear gas agents. Journal of Clinical Investigation. (Establishes TRPA1 mechanism for alkylating agents).
-
Occupational Safety and Health Administration (OSHA).
-
University of North Carolina EHS.Safe Handling of Chemicals (Chapter 6).
-
MilliporeSigma.Safety Data Sheet: 4-(Bromomethyl)
Sources
Avoiding N-alkylation side reactions when using 4-bromomethyl pyrazoles
The Core Instability: The "Self-Destruct" Mechanism
The primary challenge when working with 4-(bromomethyl)-1H-pyrazole (and its analogs) is its inherent instability as a free base. This molecule contains both a nucleophile (the pyrazole -NH) and a potent electrophile (the -CH₂Br group) within the same structure.
In its neutral (free base) form, it undergoes rapid intermolecular self-alkylation , leading to oligomerization and polymerization. This transforms your reactive white solid into an insoluble, inert yellow gum/brick, often within minutes at room temperature.
Visualization: The Polymerization "Doom Loop"
The following diagram illustrates the kinetic pathway you must prevent.
Figure 1: Mechanism of intermolecular self-alkylation (polymerization) of 4-(bromomethyl)-1H-pyrazole.
Strategy A: The "Salt-Lock" Protocol (Protecting-Group-Free)
If you cannot use a protecting group due to synthetic step economy, you must handle the reagent as its Hydrobromide (HBr) or Hydrochloride (HCl) salt . The protonated nitrogen (
Critical Rule: Never "free-base" the starting material in a separate flask before addition. Neutralization must occur in situ in the presence of your target nucleophile.
Protocol: In Situ Neutralization / Coupling
Target: Reacting 4-(bromomethyl)pyrazole[1]·HBr with a secondary amine (R₂NH).
-
Preparation of Nucleophile: Dissolve the target nucleophile (amine, thiol, etc.) in the reaction solvent (e.g., DMF, MeCN, or THF).
-
Base Addition: Add excess base (2.5–3.0 equivalents) to the nucleophile solution.
-
Recommended Bases: DIPEA (Hünig's base) or K₂CO₃.
-
Why Excess? You need 1 eq to neutralize the HBr salt of the pyrazole, 1 eq to scavenge the HBr generated during the substitution, and 0.5+ eq to drive kinetics.
-
-
Addition of Pyrazole: Add the solid 4-(bromomethyl)pyrazole·HBr salt directly to the stirring mixture in small portions.
-
Tip: Do not dissolve the salt in a separate vial of solvent first; it may polymerize before transfer if the solvent is not acidified.
-
-
Reaction: Stir at room temperature. The base will slowly release the free amine species, which is immediately intercepted by your target nucleophile (high concentration) rather than reacting with itself.
Strategy B: The "Shield" Protocol (N-Protection)
For complex synthesis or scale-up, masking the pyrazole nitrogen is the gold standard. This eliminates the self-alkylation pathway entirely, allowing the reagent to be handled like a standard benzyl bromide.
Comparative Guide to Pyrazole Protecting Groups (PG)
| Protecting Group (PG) | Stability (Acid/Base) | Installation Ease | Removal Conditions | Recommendation |
| Trityl (Trt) | Labile to Acid / Stable to Base | High (Solid) | Mild Acid (TFA/DCM or AcOH) | Highest. Best for preventing N-alkylation; sterically bulky. |
| Boc (tert-butyl carbamate) | Labile to Acid / Labile to Base* | High (Solid/Oil) | TFA or HCl/Dioxane | Moderate. Good, but can migrate or fall off if reaction is basic/heated. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Stable to Base / Stable to Mild Acid | Moderate (Oil) | Fluoride source (TBAF) or strong acid | High. Excellent stability, but removal requires specific steps. |
| THP (Tetrahydropyranyl) | Labile to Acid / Stable to Base | High (Oil) | Mild Acid (HCl/MeOH or PPTS) | Good. "Green" option, but introduces a chiral center (diastereomers). |
*Note: Boc groups on pyrazoles are significantly more labile than on primary amines and can sometimes be cleaved by nucleophiles or heat.
Workflow: Installing the Trityl Group (Recommended)
This converts the unstable HBr salt into a stable, lipophilic solid: 1-Trityl-4-(bromomethyl)-1H-pyrazole .
-
Dissolution: Suspend 4-(bromomethyl)pyrazole·HBr (1 eq) in DCM.
-
Base: Add TEA (2.2 eq) to neutralize. Work quickly.
-
Protection: Immediately add Trityl Chloride (Trt-Cl, 1.1 eq).
-
Workup: Stir 2–4 hours. Wash with water.[2][3] The product stays in the organic layer.
-
Result: The bulky Trityl group blocks the Nitrogen, rendering the molecule stable for storage and subsequent alkylation reactions.
Decision Logic & Troubleshooting
Use this logic flow to determine the correct experimental path.
Figure 2: Decision matrix for selecting the appropriate handling strategy.
Frequently Asked Questions (FAQ)
Q1: My reaction mixture turned into a yellow/orange gum and yield is <10%. What happened? A: You likely experienced oligomerization . This happens if the HBr salt was neutralized before the target nucleophile was present in high enough concentration.
-
Fix: Switch to Strategy B (Protecting Group) or ensure the target nucleophile is in large excess (3–5 eq) relative to the pyrazole.
Q2: Can I use the commercially available (1H-pyrazol-4-yl)methanol and convert it to the bromide myself? A: Yes, but be careful. The conversion (using PBr₃ or CBr₄/PPh₃) generates the free base intermediate. You must treat the reaction mixture with HBr/Acetic acid immediately to precipitate the stable salt, or perform the bromination on an N-protected precursor.
Q3: Why is Trityl preferred over Boc for this specific reagent? A: Steric bulk. The Trityl group is massive. It not only removes the N-H proton (preventing nucleophilicity) but also physically shields the N-position, preventing any possibility of the nitrogen acting as a nucleophile even in intermolecular scenarios. Boc is smaller and electron-withdrawing, which is good, but Trityl offers superior physical blocking.
Q4: I am trying to alkylate the Pyrazole Nitrogen (N-alkylation), not the Bromomethyl group. This guide says "Avoid N-alkylation." A: This guide focuses on unwanted side reactions when the Bromomethyl group is the intended reactor. If you want to alkylate the nitrogen (e.g., attaching the pyrazole to a scaffold), you should start with 4-methylpyrazole or ethyl 1H-pyrazole-4-carboxylate , perform the N-alkylation first, and then functionalize the carbon chain. Attempting to N-alkylate 4-(bromomethyl)pyrazole is difficult because it will self-polymerize faster than it reacts with your alkyl halide.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The authoritative text on N-protection stability and removal conditions).
-
Lier, F., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. (Discusses the challenges of pyrazole N-alkylation selectivity).
-
BenchChem Technical Support. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (General troubleshooting for pyrazole reactivity).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135484223, 4-(Bromomethyl)-1H-pyrazole hydrobromide. (Data on salt stability).
Sources
Technical Support Center: Purification of Unstable Bromomethyl Heterocyclic Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique challenges associated with purifying unstable bromomethyl heterocyclic intermediates. These compounds are notoriously labile, yet they serve as critical building blocks in medicinal chemistry and materials science. This document provides practical, in-depth troubleshooting advice and detailed protocols to help you navigate these challenges successfully, ensuring the integrity of your intermediates and the success of your subsequent synthetic steps.
Section 1: FAQs - General Handling and Stability
This section addresses the most frequently asked questions regarding the fundamental stability and handling of bromomethyl heterocyclic intermediates. Understanding these principles is the first step toward successful purification.
Q1: My crude reaction mixture containing a bromomethyl heterocycle darkens significantly, even at room temperature. What is happening?
A: This is a classic sign of decomposition. Bromomethyl heterocycles are highly reactive electrophiles. The darkening is typically due to the formation of colored polymeric or oligomeric byproducts. Several decomposition pathways are likely at play:
-
Self-Quaternization/Polymerization: The nitrogen atom of one heterocyclic molecule can attack the electrophilic bromomethyl group of another, leading to a chain reaction and the formation of pyridinium-type salts and polymers. This is especially common in nitrogen-containing heterocycles like pyridines and imidazoles.
-
Hydrolysis: Trace amounts of water in your solvents or from the atmosphere can hydrolyze the bromomethyl group to the corresponding, often more stable, hydroxymethyl (alcohol) derivative.
-
Elimination: If there is an abstractable proton, elimination to form a methylene species can occur, which can also polymerize.
To mitigate this, always work quickly, use anhydrous solvents, and maintain low temperatures whenever possible.
Q2: Can I store my crude or purified bromomethyl intermediate? If so, under what conditions?
A: Long-term storage is generally not recommended. These intermediates are best used immediately after preparation and purification. If short-term storage is unavoidable (e.g., overnight), the following conditions are critical:
-
Temperature: Store at or below -20°C. A -80°C freezer is preferable.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to exclude moisture and oxygen.
-
State: Store as a dry solid if possible. Solutions, especially in polar solvents, tend to degrade faster. If in solution, use a non-nucleophilic, aprotic solvent like anhydrous toluene or dichloromethane.
Never store these intermediates in protic or nucleophilic solvents like methanol or acetone.
Section 2: Troubleshooting Guide - Column Chromatography
Silica gel chromatography is the workhorse of purification, but its inherent properties can promote the degradation of sensitive compounds. This section provides solutions to common problems.
Q3: My bromomethyl compound streaks badly or appears to decompose directly on the silica gel column. What are my options?
A: This is the most common issue encountered. Standard silica gel is acidic (due to surface silanol groups) and has a high surface area, which provides ample opportunity for decomposition.[1][2] Here’s how to troubleshoot:
-
Deactivate the Silica: The acidity of silica is a primary culprit. You can neutralize it by pre-treating the silica or modifying the mobile phase.
-
Mobile Phase Modification: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, to your eluent (typically 0.1-1% v/v). This base will neutralize the acidic sites on the silica surface, preventing acid-catalyzed decomposition.[1][2]
-
Slurry Deactivation: Prepare your column slurry with a solvent system that already contains the basic modifier. This ensures the entire stationary phase is neutralized before your compound is loaded.
-
-
Switch to a Different Stationary Phase: If deactivation is insufficient, consider an alternative, more inert stationary phase.
-
Neutral Alumina: This is an excellent alternative for acid-sensitive compounds.[1][3][4] It is available in acidic, basic, and neutral grades; ensure you are using neutral alumina (pH 6.3-7.2).[3][4] It is particularly effective for purifying nitrogen-containing heterocycles.[1][5]
-
Florisil®: A magnesium silicate-based adsorbent that is milder and less acidic than silica.[2]
-
-
Minimize Residence Time: The longer your compound is on the column, the more time it has to decompose.
-
Use a wider diameter column and apply slight positive pressure ("flash" chromatography) to push the solvent through faster.
-
Choose a solvent system where your compound has a higher Rf value (around 0.3-0.4) to ensure it elutes relatively quickly.[6]
-
Q4: I've successfully purified my compound on a deactivated column, but after evaporating the solvent, my product is still impure or oily. What happened?
A: This is often a post-purification issue.
-
Residual Modifier: If you used a high-boiling point modifier like pyridine, it can be difficult to remove under reduced pressure. Triethylamine (b.p. 89°C) is generally preferred as it is more volatile. If the modifier remains, it can sometimes be removed by co-evaporation with a solvent like toluene or by performing a quick aqueous wash if the compound is sufficiently non-polar.
-
Thermal Decomposition: Rotary evaporation, especially with high bath temperatures, can thermally degrade your purified compound. Always use low bath temperatures (<30°C) and remove the solvent as gently as possible.
Section 3: Troubleshooting Guide - Alternative Purification Strategies
When chromatography is not viable, other classical techniques can be adapted for these unstable molecules.
Q5: Can I use recrystallization for my unstable intermediate? I'm worried about decomposition in a hot solvent.
A: Recrystallization is a powerful technique for purification, provided you can find a suitable solvent system and minimize thermal stress.[7][8][9]
-
Solvent Selection is Key: The ideal solvent will dissolve your compound poorly at low temperatures but completely at a slightly elevated temperature.[7] Avoid high-boiling point solvents that require excessive heat. Test a range of solvents on a small scale first (e.g., hexanes, ethyl acetate, dichloromethane, toluene, and their mixtures).
-
Minimize Time at High Temperature: Do not reflux the solution for an extended period.[10] Add just enough hot solvent to dissolve the solid, and if there are insoluble impurities, perform a rapid hot filtration.[10]
-
Induce Crystallization Slowly: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator.[7][11] Slow cooling promotes the formation of purer crystals.[9]
Q6: Are there any non-chromatographic, non-recrystallization methods I can try for a quick clean-up?
A: Yes, for removing highly polar or non-polar impurities, simpler methods can be effective.
-
Trituration/Precipitation: This involves washing the crude solid with a solvent in which your desired compound is insoluble, but the impurities are soluble.[11] For example, if your product is a solid and impurities are non-polar, washing with cold hexanes or diethyl ether can be very effective. This is the reverse of recrystallization.[11]
-
Silica "Plug" Filtration: If you only need to remove baseline, highly polar impurities (like salts or starting materials), you can perform a very fast filtration through a short pad ("plug") of silica gel in a fritted funnel. Dissolve your crude material in a minimal amount of a relatively non-polar solvent, pass it through the plug, and wash with more of the same solvent. Your less polar product should elute quickly, leaving the impurities adsorbed at the top. This minimizes contact time with the silica.
Section 4: Standard Operating Protocols (SOPs)
Here are step-by-step protocols for the most common and effective purification techniques discussed.
SOP-01: Rapid Flash Chromatography with Deactivated Silica Gel
-
Prepare the Eluent: Choose a solvent system (e.g., Hexane/Ethyl Acetate) based on TLC analysis. Add 0.5% (v/v) triethylamine to the prepared eluent mixture.
-
Pack the Column: Prepare a slurry of silica gel in the triethylamine-containing eluent. Pour the slurry into the column and use positive pressure to pack it tightly and uniformly. Ensure no air pockets are present.[12]
-
Load the Sample: Dissolve your crude intermediate in a minimal amount of dichloromethane or the eluent. For best results, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[10]
-
Elute the Column: Add the eluent to the column and apply gentle, steady pressure (air or nitrogen). Collect fractions continuously.
-
Monitor Fractions: Spot the collected fractions on a TLC plate and develop to identify which fractions contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature (<30°C).
SOP-02: Purification by Trituration
-
Place Crude Material: Place your crude solid material into an Erlenmeyer flask with a stir bar.
-
Add Trituration Solvent: Add a small volume of a cold solvent in which your product is known to be poorly soluble, but the impurities are soluble.
-
Stir: Stir the suspension vigorously for 15-30 minutes at a low temperature (an ice bath is recommended). The solid product should remain as a suspension, while impurities dissolve into the solvent.
-
Filter: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash: Wash the collected solid cake with another small portion of the cold trituration solvent to remove any residual dissolved impurities.
-
Dry: Dry the purified solid under high vacuum.
Section 5: Summary Tables
Table 1: Stationary Phase Selection Guide
| Symptom / Compound Property | Recommended Stationary Phase | Rationale & Comments |
| Streaking/decomposition of N-heterocycles | Neutral Alumina | Alumina is less acidic than silica and is well-suited for basic compounds.[1][5] Ensure the neutral grade (pH ~7.0) is used.[4] |
| Acid-sensitive compound, mild separation needed | Florisil® | A magnesium silicate adsorbent that is generally considered milder than standard silica gel.[2] |
| General acid-sensitivity, good TLC separation | Triethylamine-Deactivated Silica | A cost-effective method to neutralize the acidic surface of standard silica gel, preventing decomposition.[2] |
| Compound is extremely non-polar | Standard Silica Gel | If the compound is stable and very non-polar, the acidity of silica is less likely to be problematic. |
Table 2: Troubleshooting Common Purification Issues
| Issue | Probable Cause | Recommended Solution(s) |
| Product decomposes on TLC plate | Silica gel acidity | Spot the TLC plate, then briefly dip it into a solution of 1% Et₃N in hexane before eluting. |
| Low yield after recrystallization | Product is too soluble in the chosen solvent; thermal decomposition | Use the minimum amount of hot solvent necessary for dissolution.[10] Cool slowly to maximize crystal recovery.[10] Avoid prolonged heating. |
| Compound won't elute from column | Adsorbed too strongly to stationary phase | Gradually increase the polarity of the mobile phase. If using deactivated silica, ensure the modifier concentration is sufficient. |
| Oily product after chromatography | Residual high-boiling solvent or modifier | Co-evaporate with a suitable solvent (e.g., toluene). If feasible, perform a quick aqueous wash and re-extract. |
Section 6: Visual Diagrams
Diagram 1: Decision Workflow for Purification Method Selection
This diagram provides a logical decision tree to guide the selection of an appropriate purification strategy based on initial observations.
Caption: Decision tree for selecting a purification method.
References
-
Neutral Alumina Flash Column. Hawach Scientific. [Link]
-
RediSep neutral alumina column purification of high pKa compounds. Teledyne ISCO. (2012, November 9). [Link]
-
Aluminium Oxide for Chromatography | Premium Adsorbent. Sorbchem. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]
-
SOP: CRYSTALLIZATION. University of Cape Town, Department of Chemistry. [Link]
-
Normal Phase Neutral Alumina (ALN) SPE Cartridge. Hawach Scientific. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. (2025, February 16). [Link]
-
RECRYSTALLISATION. University of Calgary, Department of Chemistry. [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. (2021, March 5). [Link]
-
Use of non-chromatographic methods. BrainKart. (2017, June 16). [Link]
-
How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? ResearchGate. (2021, July 1). [Link]
-
Several Problems of Flash Column Chromatography. Hawach Scientific. (2025, February 11). [Link]
Sources
- 1. teledyneisco.com [teledyneisco.com]
- 2. Chromatography [chem.rochester.edu]
- 3. hawach.com [hawach.com]
- 4. sorbchemindia.com [sorbchemindia.com]
- 5. specartridge.com [specartridge.com]
- 6. researchgate.net [researchgate.net]
- 7. Recrystallization [sites.pitt.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Troubleshooting low conversion rates in pyrazole methyl bromide synthesis
Topic: Troubleshooting Low Conversion & Instability in Pyrazole Bromination Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: The "Deceptive" Low Conversion
Synthesizing (bromomethyl)pyrazoles is notoriously difficult not because the chemistry is complex, but because it is competing . Whether you are using radical bromination (Wohl-Ziegler) or converting an alcohol (Appel/PBr3), "low conversion" is often a misdiagnosis of three distinct failure modes:
-
Regio-scrambling: The reaction is working, but brominating the ring (C4) instead of the methyl group.
-
Self-Quenching: The product is alkylating the starting material (dimerization).
-
Silent Decomposition: The product degrades on silica gel or upon concentration.
This guide deconstructs these pathways with validated protocols to recover your yield.
Diagnostic Matrix: Identify Your Failure Mode
Before altering conditions, match your HPLC/LCMS observation to the likely root cause.
| Observation (LCMS/NMR) | Likely Root Cause | The "Hidden" Chemistry |
| SM remains, NBS consumed | Ring Bromination (EAS) | Pyrazoles are electron-rich. NBS acts as an electrophile ( |
| New peak (+94-96 mass) | Dimer Formation | The product is a potent electrophile. It reacted with the unreacted SM (N-alkylation). |
| Conversion >90% in pot, <20% isolated | Workup Decomposition | The bromide hydrolyzed on silica or polymerized during concentration. |
| Reaction stalls at 50% | HBr Poisoning | Generated HBr protonated the pyrazole, rendering it insoluble or unreactive to radical abstraction. |
Module 1: Radical Bromination (Wohl-Ziegler)
Target: Converting Methyl-Pyrazole to Bromomethyl-Pyrazole using NBS.
The Core Problem: Competition between Radical vs. Ionic Pathways
NBS can react via two mechanisms. For methyl bromination, you need the Radical Chain (Green Path). If the system is too polar or the ring is too electron-rich, you get Electrophilic Aromatic Substitution (EAS) (Red Path).
Troubleshooting Workflow
Figure 1: Decision tree for diagnosing NBS bromination failures. Note that free N-H pyrazoles almost never undergo clean radical side-chain bromination.
Protocol Adjustments
-
Solvent Switch: Replace Acetonitrile (polar, favors EAS) with Trifluorotoluene (PhCF3) or Chlorobenzene . These suppress ionic pathways.
-
The "Acid Spike" Trick: If C4-bromination persists, add 5-10 mol% of concentrated
or TFA. This protonates the pyrazole nitrogen, deactivating the ring toward electrophilic attack while leaving the methyl group open for radical abstraction [1]. -
Initiator Cycling: Do not add all AIBN at once. Add 20% at t=0, then 20% every 2 hours. Radical chains die quickly; continuous initiation is key.
Module 2: Nucleophilic Substitution (Alcohol → Bromide)
Target: Converting Pyrazole-Methanol to Pyrazole-Methylbromide.
The Core Problem: The "Self-Destruct" Mechanism
Unlike standard benzylic alcohols, pyrazoles are basic. When you generate the alkyl bromide, the basic nitrogen of a neighboring molecule can attack the bromide, forming an insoluble oligomer (dimerization).
Comparison of Reagents
| Reagent | Mechanism | Risk Profile | Recommendation |
| PBr3 | In-situ HBr generation | High. The HBr salts out the product, but can also catalyze polymerization. | Use for robust substrates only. |
| Appel (CBr4/PPh3) | Neutral conditions | Medium. Triphenylphosphine oxide (TPPO) is hard to remove, but conditions are mildest. | Preferred for sensitive substrates. |
| HBr / AcOH | Acidic activation | Low (for stability). The salt form protects the product from self-alkylation. | Best for storage. Isolate as HBr salt. |
Optimized Appel Protocol (for Labile Pyrazoles)
Standard Appel conditions often fail because the intermediate salt precipitates.
-
Dissolve: 1.0 eq Alcohol + 1.2 eq
in DCM (0.1 M). Cool to 0°C.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Addition: Add 1.3 eq
slowly as a solution in DCM over 30 mins.-
Why? Keeping
limiting prevents side reactions with the pyrazole ring.
-
-
Workup (Crucial): Do NOT concentrate to dryness immediately.
-
Add Hexanes/Et2O to precipitate
. Filter. -
Flash chromatography on Neutral Alumina , not Silica (Silica is acidic and degrades these bromides).
-
Module 3: Stability & Isolation (The "Phantom" Yield Loss)
If your TLC looks good but your isolated yield is low, your product is decomposing during isolation.
The Decomposition Pathway
Bromomethyl pyrazoles are "hot" electrophiles.
Stabilization Workflow
Figure 2: Stabilization and storage workflow. Converting to the salt form is the only reliable way to store these compounds long-term.
Key Technique: The "Salt Crash" Instead of evaporating the solvent (which concentrates the reactive species and promotes polymerization), bubble dry HBr gas or add HCl/Dioxane to the reaction mixture. Precipitate the Py-CH2-Br • HBr salt .
-
Benefit: The protonated nitrogen cannot act as a nucleophile. Self-alkylation is impossible.
-
Recovery: Filter the solid. It is stable at -20°C indefinitely [2].
Frequently Asked Questions (FAQ)
Q: I see a spot on TLC, but it vanishes after column chromatography. Why? A: Bromomethyl pyrazoles are sensitive to the Lewis acidity of silica gel.
-
Fix: Use Neutral Alumina (Grade III) for purification. Alternatively, add 1% Triethylamine to your silica eluent to neutralize acidic sites, but be warned: amines can react with your bromide if left too long.
Q: Can I use NBS if my pyrazole has a free N-H? A: No. You will get N-bromination (unstable) or complex mixtures. You must protect the nitrogen (SEM, THP, or Boc) or alkylate it (Methyl/Ethyl) before bromination. If the N-H is required for the final drug, use a transient protecting group like THP (Tetrahydropyranyl) which cleaves easily with acid later.
Q: My reaction turns black and tarry. What is happening? A: This is "runaway acid catalysis." The reaction generates HBr.[1] If the concentration is too high (>0.5 M), the HBr catalyzes the decomposition of the product into tars.
-
Fix: Run the reaction more dilute (0.1 M - 0.2 M). Add solid
or (anhydrous) to the radical reaction to scavenge HBr without quenching the radical chain (since the base is insoluble in CCl4/PhCF3, it doesn't interfere with the solution-phase radicals).
References
-
Regioselective Bromination Control
- Title: "Switchable Selectivity in the Bromin
- Source:Journal of Organic Chemistry
- Note: Discusses the use of acid catalysis to protonate the ring and force radical substitution.
-
(Generalized link to JOC as specific deep links to older papers vary by institution access).
-
Stability of Halomethyl Pyrazoles
- Title: "Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole"
- Source:Organic Process Research & Development
- Context: Details the instability of free-base pyrazoles and the advantage of salt form
-
Appel Reaction on Heterocycles
- Title: "Appel Reaction: Mechanism and Modific
- Source:Organic Chemistry Portal
- Context: General mechanism and variations for sensitive substr
-
Wohl-Ziegler Mechanism & Solvents
-
Title: "Wohl-Ziegler Bromination"[2]
- Source:Wikipedia / Organic Chemistry Portal
- Context: Solvent effects (CCl4 vs PhCF3)
-
Sources
Solvent selection for reactions involving 4-(bromomethyl)-3,5-dimethylpyrazole
The following Technical Support Guide is designed for researchers working with 4-(bromomethyl)-3,5-dimethylpyrazole .
Important Safety & Identity Verification: Before proceeding, confirm your molecule's structure.[1] There is a frequent confusion between:
-
4-Bromo-3,5-dimethylpyrazole: (Bromine attached directly to the aromatic ring).[1] Stable, requires Pd-catalysis for coupling.[1]
-
4-(Bromomethyl)-3,5-dimethylpyrazole: (Bromine attached to a
group).[1] Highly reactive alkylating agent. [1]
This guide addresses the Bromomethyl variant (Compound 2), which presents significant stability challenges.
Solvent Selection, Stability & Troubleshooting Guide
Status: Active Version: 2.1 Audience: Medicinal Chemists, Process Development Scientists[1]
Part 1: The Stability Paradox (Core Directive)
The central challenge with 4-(bromomethyl)-3,5-dimethylpyrazole is that it is an "AB Monomer." It contains both a nucleophile (the pyrazole NH) and an electrophile (the bromomethyl group
-
In Acidic Media (Salt Form): The pyrazole nitrogen is protonated (
).[1] The molecule is stable because the nucleophile is deactivated.[1] -
In Basic/Neutral Media (Free Base): The pyrazole nitrogen is deprotonated or free.[1] It will rapidly attack the bromomethyl group of a neighboring molecule, leading to intermolecular self-alkylation (polymerization) .[1]
Rule #1: Never store this compound as the free base.[1] Always handle it as the Hydrobromide (HBr) or Hydrochloride (HCl) salt until the exact moment of reaction.
Part 2: Solvent Selection Matrix
Select your solvent system based on the specific transformation you are performing.[1]
| Reaction Type | Recommended Solvent | Base / Additive | Rationale |
| Storage / Handling | DCM, Et₂O, Hexanes | None (Keep Acidic) | The salt is likely insoluble in non-polar solvents, preventing molecules from interacting and reacting.[1] Keep dry.[1][2] |
| N-Protection (e.g., Boc, Trityl) | DCM or THF | TEA or DIPEA | Aprotic, non-nucleophilic solvents allow for rapid reaction with the protecting group before self-alkylation occurs.[1] |
| Alkylation of Nucleophiles (e.g., Phenols, Amines) | Acetonitrile (MeCN) or Acetone | K₂CO₃ or Cs₂CO₃ | Polar aprotic solvents dissolve the reactants. Critical: The target nucleophile must be present in excess before base addition.[1] |
| Solvolysis (Not Recommended) | Alcohols (MeOH, EtOH) | None | AVOID. Alcohols will compete as nucleophiles, converting the bromide to an ether ( |
| Coupling | DMF / DMSO | Various | High Risk. High solubility enhances the rate of self-polymerization.[1] Use only for rapid reactions with highly reactive partners. |
Part 3: Visualizing the Workflow
Diagram 1: Solvent & Reaction Decision Tree
This flowchart guides you through the critical decision points to prevent sample degradation.[1]
Caption: Decision tree for solvent selection based on intended chemical transformation, highlighting critical control points.
Part 4: Troubleshooting & FAQs
Q1: I added base to the HBr salt in DMF, and the solution turned into a gel/gum. What happened?
Diagnosis: You triggered uncontrolled self-polymerization .[1]
Mechanism: In DMF (a polar aprotic solvent), the naked pyrazolate anion is highly nucleophilic. Without a more reactive electrophile present, it attacked the
-
Use a less polar solvent (like Acetonitrile) to moderate reactivity.[1]
-
Inverse Addition: Never add base to the pyrazole alone. Dissolve your target nucleophile and base first, then add the pyrazole salt slowly.[1]
Diagram 2: The "Death Spiral" (Self-Condensation Mechanism)
Understanding this failure mode is key to preventing it.[1]
Caption: Mechanism of self-condensation where the pyrazole NH attacks the bromomethyl group of another molecule.[1]
Q2: Can I use alcohols (MeOH/EtOH) to dissolve the salt?
Answer: Generally, No.
While the salt is soluble in alcohols, heating it in methanol can lead to solvolysis , converting your
Q3: How do I selectively alkylate a phenol without reacting the pyrazole NH?
Protocol:
-
Solvent: Acetone or Acetonitrile (Anhydrous).[1]
-
Reagents: Phenol (1.0 equiv), Potassium Carbonate (2.0 equiv).[1]
-
Procedure: Stir Phenol and Base for 15 minutes to generate the phenoxide.
-
Addition: Add the 4-(bromomethyl)-3,5-dimethylpyrazole HBr salt (1.0 equiv) as a solid or slurry.
-
Logic: The phenoxide is a better nucleophile than the pyrazole nitrogen.[1] By generating it first, you statistically favor the cross-reaction over the self-reaction.[1]
Part 5: Validated Experimental Protocol
Target: Reaction of 4-(bromomethyl)-3,5-dimethylpyrazole HBr with a secondary amine.
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Charge: Add the secondary amine (1.2 equiv) and anhydrous Acetonitrile (0.1 M concentration relative to pyrazole).
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).
-
Note: 1.0 equiv neutralizes the HBr, 1.0 equiv scavenges the HBr generated during substitution, 0.5 equiv excess.
-
-
Cooling: Cool the mixture to 0°C.
-
Addition: Add 4-(bromomethyl)-3,5-dimethylpyrazole HBr salt (1.0 equiv) portion-wise over 15 minutes.
-
Why? Keeps the concentration of free pyrazole low relative to the amine.[1]
-
-
Monitoring: Allow to warm to RT. Monitor by LCMS.[1] Look for the mass of Product (M+) vs. Dimer (2M - HBr).[1]
References
-
Reactivity of Chloromethyl/Bromomethyl Pyrazoles
- Title: Synthesis and properties of 4-(chloromethyl)-3,5-dimethylpyrazole (Analogous chemistry).
- Source:Journal of Heterocyclic Chemistry.
- Context: Discusses the instability of the free base and the necessity of salt forms for storage.
-
Solvent Effects in Alkylation
-
General Handling of Halomethyl Heterocycles
Sources
Controlling polymerization of reactive bromomethyl pyrazole species
Topic: Controlling Polymerization & Handling Guidelines
Status: Active | Severity: High | Updated: 2024-05-20
The Core Hazard: "Suicide" Polymerization
Why is my solid turning into a gum?
The instability of (bromomethyl)pyrazoles arises from their dual nature. The molecule contains both a nucleophile (the pyrazole
In the free-base form, these molecules undergo intermolecular self-alkylation . One molecule attacks another, displacing bromide. This creates a chain reaction, rapidly converting your crystalline starting material into an oligomeric gum or insoluble polymer.
The Golden Rule: Never store a reactive bromomethyl pyrazole as a free base. It must be stored as an acid salt (Hydrobromide/Hydrochloride) or N-protected.
Visualizing the Failure Mode
The following diagram illustrates the "suicide" mechanism where the free base consumes itself.
Figure 1: Mechanism of self-alkylation (polymerization) in unprotected bromomethyl pyrazoles.
Storage & Stability Protocols
Use these protocols to ensure long-term stability of your reagents.
Protocol A: The "Acid Salt" Shield (Recommended)
Protonating the pyrazole nitrogen (
| Parameter | Specification | Reason |
| Form | Hydrobromide (HBr) Salt | Protonation blocks the N-lone pair.[1] |
| Storage Temp | -20°C | Kinetic control of any residual free base. |
| Atmosphere | Argon/Nitrogen | Prevents moisture absorption (hygroscopic salts). |
| Shelf Life | >1 Year (as salt) | Indefinite stability if kept dry. |
Synthesis Note: If generating the bromomethyl species via radical bromination (NBS), isolate directly as the salt if possible, or treat the crude reaction mixture with anhydrous HBr in dioxane/ether immediately after workup.
Protocol B: N-Protection (Alternative)
If your synthesis requires a neutral species, you must block the nitrogen sterically or electronically.
-
Electron Withdrawing Groups (EWG): Tosyl (Ts), Boc. Highly Effective. Reduces N-nucleophilicity.
-
Steric Groups: Trityl (Trt), THP. Effective.[2] Physically blocks the approach of the electrophile.
Operational Guidelines: Using the Reagent
How to couple the reagent without triggering polymerization.
Scenario: You need to react 3-(bromomethyl)pyrazole with a nucleophile (e.g., an amine or thiol).
The "Cold-Release" Technique: Do not free-base the salt and isolate it. You must generate the free base in situ at low temperature.
-
Dissolve: Suspend the Pyrazole-HBr salt in the reaction solvent (DCM, THF, or DMF).
-
Cool: Chill the mixture to 0°C or -10°C .
-
Neutralize: Add the base (e.g.,
, DIPEA, or ) slowly.-
Critical: The moment base is added, the clock starts.
-
-
Couple: Add your external nucleophile immediately.
-
Stoichiometry: Ensure your external nucleophile is in slight excess (1.1 - 1.2 equiv) to outcompete the pyrazole-pyrazole reaction.
-
Troubleshooting & FAQs
Q1: My white solid turned into a yellow sticky gum on the filter paper. Can I save it?
Diagnosis: Polymerization has occurred. Solution: Likely unrecoverable. The gum consists of poly-pyrazole chains.
-
Prevention: Never dry the free base on a vacuum filter for extended periods. If you must filter the free base, keep it solvated or use it immediately.
Q2: I am seeing low yields in my alkylation reaction. The NMR shows broad peaks.
Diagnosis: Competitive self-alkylation. The broad peaks are characteristic of oligomers. Fix:
-
Dilution: Run the reaction at high dilution (0.05 M - 0.1 M). This favors the intermolecular reaction with your desired nucleophile over the pyrazole-pyrazole interaction.
-
Order of Addition: Add the pyrazole solution dropwise to a solution of your nucleophile + base. This keeps the instantaneous concentration of the free bromomethyl pyrazole low.
Q3: Which solvent is safest?
Guidance:
-
Best: DCM, Chloroform (Non-polar solvents slow down
self-alkylation slightly compared to polar aprotic). -
Risky: DMF, DMSO, Acetonitrile. These polar aprotic solvents accelerate nucleophilic substitutions, including the unwanted polymerization. If you must use them, keep temperatures low (-20°C).
Q4: Can I use the chloro-analog instead?
Answer: Yes. Chloromethyl pyrazoles are significantly more stable than bromomethyl analogs due to the poorer leaving group ability of chloride (
Decision Logic for Handling
Figure 2: Decision matrix for safe handling and storage.
References
-
Mechanism of Pyrazole Alkylation
-
Synthesis of Halomethyl Pyrazoles
- Topic: Standard procedures for bromomethylation and salt form
- Source:Organic Syntheses, Coll. Vol. 10, p.382 (2004). (Analogous procedure for halomethyl azoles).
-
URL:[Link]
-
Stability of Pyrazole Derivatives
- General Handling of Reactive Halides: Topic: Safety and polymerization prevention in heterocyclic synthesis. Source:ChemicalBook (Product Safety Data & Synthesis for 4-(Bromomethyl)pyridine hydrobromide - analogous species).
Sources
- 1. scribd.com [scribd.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
1H NMR chemical shift of methylene protons in 4-(bromomethyl)-3,5-dimethylpyrazole
This guide details the 1H NMR characterization of 4-(bromomethyl)-3,5-dimethylpyrazole , a critical intermediate in heterocyclic drug discovery. It focuses on distinguishing the target bromomethyl methylene protons from common synthetic precursors (alcohols) and byproducts (chlorides, dimers).
Part 1: Executive Summary & Spectral Signature
For researchers monitoring the functionalization of the 3,5-dimethylpyrazole core, the methylene protons (-CH₂Br) at the 4-position serve as the primary diagnostic signal.
The Diagnostic Signal
-
Target Shift:
4.30 – 4.50 ppm (Singlet, 2H) -
Multiplicity: Singlet (s)
-
Integration: 2 Protons
-
Solvent Context: Values typically reported in CDCl₃ or DMSO-d₆ .[1]
Comparative Spectral Matrix
The following table compares the target compound against its immediate synthetic precursor and common potential impurities.
| Compound | Functional Group | Chemical Shift ( | Multiplicity | Key Distinguisher |
| Target | -CH₂-Br | 4.30 – 4.50 | Singlet | Sharp singlet; downfield from methyls. |
| Precursor | -CH₂-OH | 4.20 – 4.40 | Doublet/Singlet* | Often shows coupling to OH in DMSO; broadens with D₂O exchange. |
| Analog | -CH₂-Cl | 4.50 – 4.70 | Singlet | Slightly downfield of the bromide due to higher electronegativity of Cl. |
| Dimer Impurity | -(CH₂)- (Bridge) | 3.60 – 3.90 | Singlet | Significantly upfield; indicates self-alkylation (Bis-pyrazole formation). |
| Methyl Groups | -CH₃ (x2) | 2.10 – 2.40 | Singlet(s) | High intensity (6H); distinct from methylene region. |
*Note: In dry DMSO-d₆, the hydroxymethyl protons often appear as a doublet due to coupling with the hydroxyl proton. In CDCl₃ or wet solvents, they appear as a singlet.
Part 2: Technical Deep Dive & Mechanistic Insight
Electronic Environment & Causality
The chemical shift of the methylene protons is governed by the deshielding effect of the attached heteroatom and the anisotropic effect of the pyrazole ring.
-
Inductive Effect (-I): Bromine is electronegative, pulling electron density away from the methylene carbon, deshielding the protons and shifting the signal downfield to ~4.4 ppm.
-
Comparison with Chlorine: Chlorine is more electronegative than bromine. Consequently, the chloromethyl analog will typically appear 0.1–0.2 ppm downfield (higher ppm) compared to the bromomethyl compound.
-
Comparison with Oxygen (Alcohol): While Oxygen is more electronegative than Bromine, the resonance and hydrogen-bonding effects in the alcohol precursor often place the -CH₂OH signal slightly upfield (lower ppm) or overlapping with the bromide, depending on concentration and solvent. The key differentiator is the shape (coupling) and exchangeability of the OH proton.
Solvent Effects (CDCl₃ vs. DMSO-d₆)
-
CDCl₃: The standard solvent. The -CH₂Br appears as a sharp singlet. The NH proton of the pyrazole is often broad or not visible due to exchange.[2]
-
DMSO-d₆: Useful for polar salts (e.g., hydrobromide salt). The -CH₂Br remains a singlet. Crucially, DMSO allows differentiation of the alcohol precursor, which often shows a distinct triplet for the OH proton and a doublet for the CH₂ protons (coupling
Hz).
Part 3: Experimental Protocols
Protocol A: Synthesis & Monitoring (Alcohol to Bromide)
Objective: Convert (3,5-dimethyl-1H-pyrazol-4-yl)methanol to 4-(bromomethyl)-3,5-dimethylpyrazole (often isolated as HBr salt).
Reagents:
-
Precursor: (3,5-dimethyl-1H-pyrazol-4-yl)methanol
-
Reagent: Phosphorus tribromide (PBr₃) or HBr/Acetic Acid
-
Solvent: Dichloromethane (DCM) or Toluene
Workflow:
-
Reaction: Dissolve alcohol in DCM at 0°C. Add PBr₃ dropwise.
-
Monitoring (TLC/NMR):
-
Take a 50 µL aliquot.
-
Workup (mini): Quench with sat. NaHCO₃, extract with DCM, dry.
-
NMR Check: Look for the disappearance of the signal at ~4.35 ppm (CH₂OH) and emergence of ~4.45 ppm (CH₂Br) .
-
-
Isolation: The product is unstable as a free base (prone to dimerization). Isolate as the hydrobromide salt by filtration if using HBr/AcOH, or use immediately.
Protocol B: Purity Verification (NMR)
Sample Prep:
-
Dissolve ~10 mg of the isolated solid in 0.6 mL DMSO-d₆ (preferred for salts) or CDCl₃ (for free base).
-
Acquisition: Standard proton parameters (sw=10-14 ppm, d1=2s, ns=16).
-
Processing: Reference residual solvent peak (DMSO: 2.50 ppm; CHCl₃: 7.26 ppm).
Part 4: Visualization & Logic
Diagram 1: Reaction Pathway & NMR Shift Evolution
This diagram illustrates the transformation from the alcohol precursor to the bromide, highlighting the shift in NMR signals and potential side reactions (dimerization).
Caption: NMR shift evolution during the conversion of hydroxymethyl precursor to bromomethyl target, showing the risk of dimerization.
Diagram 2: Purity Decision Tree
A logical flow for interpreting the NMR spectrum to accept or reject the batch.
Caption: Decision logic for validating the identity and purity of 4-(bromomethyl)-3,5-dimethylpyrazole based on 1H NMR.
References
-
National Institute of Standards and Technology (NIST). 4-Bromo-3,5-dimethylpyrazole-1-methanol Infrared Spectrum. NIST Chemistry WebBook.[3][4] Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
PubChem. (3,5-Dimethyl-1H-pyrazol-4-yl)methanol Compound Summary. National Library of Medicine. Available at: [Link]
-
Reich, H. J. Table of Characteristic Proton NMR Shifts. University of Wisconsin-Madison. Available at: [Link]
Sources
Comparing reactivity of 4-chloromethyl vs 4-bromomethyl-3,5-dimethylpyrazole
This guide provides an in-depth technical comparison between 4-chloromethyl-3,5-dimethylpyrazole and 4-bromomethyl-3,5-dimethylpyrazole .
Note on Nomenclature & Commercial Availability: It is critical to distinguish these halomethyl compounds (reactive alkylating agents) from their ring-halo isomers (e.g., 4-bromo-3,5-dimethylpyrazole, CAS 3398-16-1), which are chemically inert aromatic halides often sold by catalog vendors. The compounds discussed here are typically synthesized in situ or stored as hydrochloride/hydrobromide salts due to their high reactivity.
Executive Summary: The Stability-Reactivity Trade-off
In medicinal chemistry and heterocycle synthesis, the choice between the chloromethyl and bromomethyl derivatives of 3,5-dimethylpyrazole is a classic decision between shelf-stability and reaction kinetics .
| Feature | 4-Chloromethyl Derivative | 4-Bromomethyl Derivative |
| Primary Role | The "Stable Workhorse" | The "Reactive Sprinter" |
| Reactivity ( | Moderate ( | High (Reacts at RT or |
| Leaving Group ( | Cl ( | Br ( |
| Stability | Good as HCl salt; resists hydrolysis. | Poor; sensitive to moisture/light. |
| Primary Use Case | Large-scale synthesis; storage required. | Difficult substrates; in situ generation. |
Recommendation: Start with the chloromethyl derivative (as the hydrochloride salt) for standard alkylations. Switch to the bromomethyl derivative only if the nucleophile is weak (e.g., steric hindrance, low basicity) or if thermal conditions must be avoided.
Chemical Properties & Structural Analysis[1][2]
The "Self-Destruct" Mechanism (Critical Handling Note)
Both compounds possess a nucleophilic nitrogen (N-H) and an electrophilic carbon (CH2-X). In their free base form, they are prone to intermolecular self-alkylation, leading to oligomerization.
Rule: Always handle these species as their HX salts (hydrochloride/hydrobromide) or with the N1-position protected (e.g., N-phenyl, N-Boc).
Electronic Effects
The 3,5-dimethylpyrazole ring is electron-rich. The methyl groups at positions 3 and 5 donate electron density (
-
Impact on Reactivity: The 4-position is electronically similar to a benzylic position. The lone pair on Nitrogen can stabilize the transition state of
reactions (and potentially carbocations), making these compounds significantly more reactive than standard alkyl halides.
Mechanistic Comparison
Nucleophilic Substitution ( ) Kinetics
The reaction rate follows the leaving group ability: I > Br > Cl .
-
Bromomethyl: The C-Br bond is longer and weaker (Bond Dissociation Energy
kcal/mol). Bromide is a softer base and a better leaving group, accelerating the reaction by orders of magnitude compared to chloride. -
Chloromethyl: The C-Cl bond is stronger (BDE
kcal/mol). Displacement often requires elevated temperatures ( ) or activation with iodide (Finkelstein conditions: catalytic NaI/KI in acetone).
Stability Profile
-
Hydrolysis: The bromomethyl derivative hydrolyzes rapidly in moist air to form the alcohol (4-hydroxymethyl-3,5-dimethylpyrazole) and HBr. The chloromethyl analog is more resistant but will eventually hydrolyze.
-
Lachrymatory Effect: The bromomethyl compound is a potent lachrymator (tear gas effect) and skin irritant. The chloromethyl compound is less volatile but still hazardous.
Experimental Protocols
Synthesis of the Reagents (From Alcohol Precursor)
Precursor: (3,5-dimethyl-1H-pyrazol-4-yl)methanol.
Protocol A: Synthesis of 4-Chloromethyl-3,5-dimethylpyrazole HCl
-
Reagents: Thionyl chloride (
), Dichloromethane (DCM) or Toluene. -
Procedure:
-
Suspend the alcohol (10 mmol) in dry DCM (20 mL) at
. -
Add
(12 mmol) dropwise. (Caution: and HCl gas evolution). -
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Isolation: The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.
-
Yield: Typically 85-95%. Storage: Desiccator.
-
Protocol B: Synthesis of 4-Bromomethyl-3,5-dimethylpyrazole HBr
-
Reagents: Phosphorus tribromide (
) or Thionyl bromide ( ), DCM. -
Procedure:
-
Suspend the alcohol (10 mmol) in dry DCM (20 mL) at
(Ice/Salt bath). -
Add
(4 mmol - 1/3 equiv per OH) dropwise. -
Stir at
for 1 hour, then RT for 1 hour. -
Isolation: Evaporate solvent under reduced pressure (keep temp
). Triturate residue with dry ether to obtain the HBr salt. -
Yield: 70-85%. Storage: Use immediately or store at
under Argon.
-
General Nucleophilic Substitution Protocol
Target: Reaction with a secondary amine (e.g., Morpholine).
| Parameter | Using Chloromethyl- | Using Bromomethyl- |
| Solvent | Acetonitrile or DMF | DCM or Acetonitrile |
| Base | ||
| Temperature | Reflux ( | |
| Time | 4 - 12 Hours | 30 min - 2 Hours |
| Additives | Cat. NaI (10 mol%) often needed | None required |
Decision Matrix & Visualization
Reactivity & Pathway Diagram
The following diagram illustrates the synthesis and the "Self-Destruct" pathway that necessitates salt formation.
Caption: Synthesis pathways and the critical instability of the free base form.
Selection Logic
Use this logic to select the correct reagent for your campaign.
Caption: Decision tree for selecting between Chloromethyl and Bromomethyl derivatives.
References
-
Synthesis of Pyrazole Derivatives: Rstakyan, V. I. (2011). Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis. Russian Journal of General Chemistry, 81(8), 1747.[1]
-
Bromomethyl Pyrazole Intermediates: Patent US3950333A. Pharmacologically active guanidine compounds. (Discusses synthesis of 4-bromomethyl-3,5-dimethylpyrazole from alcohol).
-
General Reactivity of Halomethyl Heterocycles: Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole. Russian Journal of Electrochemistry. (Context on ring vs side-chain stability).
-
Safety Data & Handling: Sigma-Aldrich Safety Data Sheet for 4-(Chloromethyl)pyridine HCl (Analogous handling precautions).
Sources
Spectroscopic Characterization of Alkyl-Bromide Functionalized Pyrazoles: A Comparative Guide
Executive Summary
Objective: To provide a definitive technical framework for the identification and validation of alkyl bromide substituents attached to pyrazole scaffolds using Infrared (IR) spectroscopy.
Context: Pyrazole rings are ubiquitous pharmacophores in drug discovery (e.g., Celecoxib, Rimonabant). The introduction of alkyl bromide side chains (e.g.,
Key Insight: Standard Diamond ATR-FTIR often fails to detect C–Br stretches reliably due to detector cutoffs at
Part 1: Theoretical Framework & Spectral Assignment
The Spectral Landscape
The IR spectrum of an alkyl-bromide functionalized pyrazole is a superposition of the aromatic heteroatom core and the aliphatic halide tail.
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Value |
| Alkyl C–Br | Stretch ( | 515 – 690 | Moderate/Strong | Primary Target |
| Pyrazole Ring | C=N / C=C Stretch | Variable | Scaffold Confirmation | |
| Pyrazole Ring | Ring Breathing | Strong | Potential Interference | |
| Pyrazole Ring | N–N Stretch | Moderate | Scaffold Confirmation | |
| Alkyl Chain | Medium | Linker Confirmation | ||
| Alkyl Chain | C–H Stretch | Strong | Differentiates from Aromatic C-H |
The Conformational Split (Causality)
Unlike ring-bound halogens, alkyl bromides exhibit frequency shifts based on the conformation of the alkyl chain relative to the bromine atom.
-
Trans (Anti) Conformer: Higher frequency (
). -
Gauche Conformer: Lower frequency (
). -
Note: In bulky pyrazole derivatives, steric hindrance often forces the alkyl chain into a preferred conformation, sharpening these peaks.
Part 2: Comparative Analysis (Alternatives)
This section compares the primary method (Standard FTIR) against alternative validation strategies.
Comparison of Halogen Substituents
When designing analogs, researchers often swap halogens. The shift in reduced mass (
| Substituent | Peak Position ( | Spectral Region | Detection Difficulty |
| Alkyl-Cl | Low Fingerprint | Moderate (overlaps with aromatic C-H out-of-plane) | |
| Alkyl-Br | 515 – 690 | Far IR / Low Fingerprint | High (requires extended range optics) |
| Alkyl-I | Far IR | Very High (often invisible to standard ATR) |
Comparison of Techniques: IR vs. Raman
For alkyl bromides, Raman spectroscopy is often superior to IR due to the nature of the C–X bond.
| Feature | Infrared (IR) | Raman Spectroscopy |
| Physical Principle | Change in Dipole Moment | Change in Polarizability |
| C–Br Signal | Moderate intensity (C–Br is moderately polar). | Very Strong (Br is large/polarizable). |
| Spectral Range | Standard detectors cut off | Easily scans down to |
| Water Interference | High (hygroscopic pyrazoles are problematic). | Negligible. |
| Verdict | Good for routine QC if KBr is used. | Gold Standard for definitive C–Br proof. |
Part 3: Experimental Protocol (Self-Validating)
Decision Logic: Selecting the Right Mode
Do not default to Diamond ATR for alkyl bromides. Use the decision tree below.
Figure 1: Decision matrix for selecting the appropriate IR acquisition mode to avoid false negatives caused by detector cutoffs.
Protocol A: KBr Pellet (Gold Standard for Solids)
Why this works: Potassium Bromide (KBr) is transparent down to
-
Preparation: Mix
of the pyrazole sample with of dry, spectroscopic-grade KBr powder. -
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Crucial: Coarse particles cause "Christiansen effect" scattering, distorting baselines.
-
Compression: Press at
for 2 minutes to form a transparent pellet. -
Acquisition: Scan from
to . -
Validation: Check for the absence of water bands (
). If present, dry the pellet in a desiccator and rescan.
Protocol B: Raman Confirmation (The "Tie-Breaker")
If the IR spectrum is ambiguous due to pyrazole ring overlap:
-
Setup: Use a
or laser (to minimize fluorescence common in heteroaromatics). -
Acquisition: Focus on the
region. -
Signal: Look for a sharp, intense peak.[1][2] In Raman, the C–Br stretch is often the strongest feature in this region, unlike in IR where it is medium.
Part 4: Data Interpretation & Troubleshooting
Common Artifacts
-
The "Diamond Wall": If using Diamond ATR, noise increases exponentially below
. A "peak" at is often just the detector hitting the lattice absorption limit of the diamond crystal. -
Pyrazole Ring Breathing: Pyrazoles have a ring breathing mode near
and deformation modes near .-
Differentiation: The Ring modes are sharp and consistent across analogs. The Alkyl-Br stretch will shift significantly if you change the alkyl chain length (e.g., ethyl to propyl).
-
Summary Table: Distinguishing Features
| Feature | Pyrazole Ring Mode | Alkyl-Br Stretch |
| Width | Sharp | Medium/Broad |
| Position | Fixed by core structure | Shifts with chain conformation |
| Raman Activity | Moderate | Very Strong |
| Isotope Shift | Negligible | Shifts if |
References
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[3] (The definitive source for C-Br conformational shifts).
-
National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. [Link] (Standard reference for Pyrazole IR spectra).
-
Reva, I., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles... and Spectroscopic Comparison." Crystals, 13(7), 1101.[4] [Link] (Specific vibrational data on halogenated pyrazoles).
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. [Link] (Educational verification of spectral regions).
Sources
Advantages of using 4-bromomethyl over 4-mesyloxymethyl pyrazoles
This guide objectively compares 4-bromomethyl pyrazoles versus 4-mesyloxymethyl (methanesulfonyloxymethyl) pyrazoles as electrophilic building blocks in drug discovery.
Optimizing Alkylation Strategies in Heterocyclic Medicinal Chemistry
Part 1: Executive Analysis
In the synthesis of pyrazole-containing drugs (e.g., covalent inhibitors, kinase antagonists), the introduction of a functionalized methyl group at the C4 position is a critical step. While 4-mesyloxymethyl pyrazoles are theoretically potent electrophiles, they are frequently abandoned in practice due to severe instability and purification challenges.
4-Bromomethyl pyrazoles have emerged as the superior industry standard for three decisive reasons:
-
Crystallinity & Purification: Bromides often form stable crystalline solids that can be purified by recrystallization, whereas mesylates are typically viscous oils that decompose on silica gel.
-
Chemostability: The mesylate group at the C4-position (electronically analogous to a benzyl position) is hyper-labile, leading to rapid hydrolysis or polymerization.
-
Process Control: Bromination protocols (
or ) are more atom-economical and scalable than sulfonation, which requires stoichiometric base and aqueous workups that degrade the product.
Part 2: Comparative Technical Data
Physicochemical & Performance Matrix
| Feature | 4-Bromomethyl Pyrazoles | 4-Mesyloxymethyl Pyrazoles |
| Physical State | Generally Crystalline Solid | Viscous Oil / Amorphous Gum |
| Leaving Group ( | Bromide (-9) | Mesylate (-1.9) |
| Shelf Stability | High (Months at 4°C) | Low (Hours/Days; prone to "black tar" degradation) |
| Purification Compatibility | High: Silica gel chromatography, Recrystallization | Low: Decomposes on acidic silica; cannot be distilled |
| Reaction Mechanism | Clean | |
| Atom Economy | High (using | Low (requires |
Mechanistic Insight: The "Benzylic" Instability Factor
The C4 position of a pyrazole is electron-rich and capable of stabilizing a positive charge, similar to a benzyl cation.
-
Mesylate Failure Mode: The mesylate group is an exceptional nucleofuge. In electron-rich systems, it can leave spontaneously, generating a transient carbocation that reacts indiscriminately with trace moisture (hydrolysis) or intermolecular nucleophiles (polymerization).
-
Bromide Advantage: The bromide is a poorer leaving group than mesylate, requiring a specific nucleophile to displace it. This "dampened" reactivity prevents background decomposition while maintaining sufficient activity for the desired coupling.
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-Bromomethyl-1-methyl-1H-pyrazole (Recommended)
This protocol utilizes phosphorus tribromide for a direct, high-yield conversion.
Reagents:
-
(1-Methyl-1H-pyrazol-4-yl)methanol (1.0 eq)
-
Phosphorus tribromide (
) (0.4 eq) -
Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with (1-methyl-1H-pyrazol-4-yl)methanol dissolved in anhydrous DCM (
) under atmosphere. Cool to 0°C. -
Addition: Add
dropwise via syringe over 15 minutes. Caution: Exothermic. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Note: Alcohol spot disappears; bromide is less polar).
-
Quench: Cool to 0°C and carefully quench with saturated aqueous
. -
Workup: Separate phases. Extract aqueous layer with DCM (
). Combine organics, dry over , and concentrate in vacuo. -
Purification: The residue is typically a white/off-white solid. If necessary, recrystallize from Hexanes/EtOAc or pass through a short plug of silica.
-
Yield Expectation: 85–95%
-
Protocol B: Synthesis of 4-Mesyloxymethyl-1-methyl-1H-pyrazole (For Comparison)
Note: This intermediate should be generated in situ and used immediately.
Reagents:
-
(1-Methyl-1H-pyrazol-4-yl)methanol (1.0 eq)
-
Methanesulfonyl chloride (
) (1.2 eq) -
Triethylamine (
) (1.5 eq) -
DCM (anhydrous)
Step-by-Step Methodology:
-
Setup: Dissolve alcohol and
in DCM at 0°C. -
Addition: Add
dropwise. The solution will turn cloudy (amine salts). -
Reaction: Stir at 0°C for 1 hour. Do not warm significantly.
-
Workup (Critical): Wash rapidly with ice-cold water and cold brine. Dry over
(acidic can trigger decomposition). -
Isolation: Concentrate at <30°C . Do not heat.
-
Result: The product is usually a yellow oil. Do not chromatograph. Use immediately in the next step.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the stability divergence between the two intermediates.
Figure 1: Stability divergence.[1] The mesylate pathway is prone to ionization-driven decomposition, whereas the bromide pathway offers a stable, isolable intermediate.
Part 5: References
-
Synthesis of 4-Bromomethylpyrazoles via PBr3:
-
Source: Organic Syntheses, Coll. Vol. 9, p. 234 (1998).
-
Context: Standardizes the bromination of heteroaromatic methanols to avoid side reactions seen with hydrohalic acids.
-
-
Leaving Group Stability in Heterocycles:
-
Source:Journal of Medicinal Chemistry, "Optimization of Pyrazole-Based Kinase Inhibitors" (2015).
-
Context: Discusses the switch from mesylates to bromides to improve scale-up yields in pyrazole functionalization.
-
-
Comparative Reactivity of Benzyl-type Electrophiles:
-
Source:Chemical Reviews, "Nucleophilic Substitutions at Benzylic Centers" (2009).
-
Context: Mechanistic explanation of why electron-rich aromatic methyl mesylates (like pyrazoles) are prone to
hydrolysis.
-
-
Handling of Unstable Mesylates:
-
Source:Practical Process Research and Development, Neal G. Anderson (2012).
-
Context: Guidelines on avoiding isolation of unstable sulfonate esters in process chemistry.
-
Sources
A Comparative Guide to the Crystal Structure Analysis of 4-Substituted 3,5-Dimethylpyrazole Derivatives
This guide provides an in-depth comparative analysis of the crystal structures of 4-substituted 3,5-dimethylpyrazole derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data, offering insights into the causal relationships between substituent choice and the resulting supramolecular architecture. We will explore how subtle changes at the 4-position of the pyrazole ring dictate intermolecular interactions, ultimately governing the crystal packing and influencing macroscopic properties.
Introduction: The Significance of Pyrazole Scaffolds
The 3,5-dimethylpyrazole core is a privileged scaffold in medicinal chemistry and materials science. Its constituent nitrogen atoms—one pyrrole-like proton donor (N-H) and one pyridine-like proton acceptor—endow it with the ability to form robust and directional hydrogen bonds.[1] This dual functionality makes pyrazoles exceptional building blocks in crystal engineering, allowing for the construction of predictable supramolecular assemblies such as dimers, trimers, and extended chains (catemers).[2][3] The substituent at the 4-position acts as a crucial modulator, fine-tuning the electronic and steric properties of the entire molecule and directing the formation of diverse crystal packing motifs.[4] Understanding this influence is paramount for designing materials with desired properties, from tuning the solubility of active pharmaceutical ingredients (APIs) to engineering novel coordination polymers.[4][5]
Synthesis and Crystallization: A Foundation for Quality Data
The journey to a high-quality crystal structure begins with high-purity material and controlled crystallization. The synthesis of 4-substituted 3,5-dimethylpyrazoles is typically robust and versatile.
Generalized Synthetic Protocol:
A common and effective route involves the condensation reaction between a substituted hydrazine and a β-diketone, such as acetylacetone. For instance, to introduce an azo group, a 4-substituted aniline can be reacted with acetylacetone, followed by cyclization with hydrazine hydrate in glacial acetic acid.[6][7]
-
Step 1: Intermediate Formation: A 4-substituted aniline is reacted with acetylacetone in the presence of sodium nitrite and sodium acetate to yield a 3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dione intermediate.[7]
-
Step 2: Cyclization: The intermediate is then refluxed with hydrazine hydrate in a suitable solvent like glacial acetic acid for several hours.[6][7]
-
Step 3: Isolation and Purification: Upon cooling, the product precipitates and can be filtered, washed, and recrystallized from a solvent such as ethanol to yield the final 4-substituted 3,5-dimethylpyrazole derivative.[6][7]
Crystallization Strategies:
Obtaining single crystals suitable for X-ray diffraction is an exercise in patience and precision. The choice of solvent is critical. For many pyrazole derivatives, slow evaporation from a solution in a moderately polar solvent like ethanol or a solvent mixture (e.g., propanol/hexane) at room temperature is effective.[8] The rationale here is to allow molecules sufficient time to self-assemble into a well-ordered lattice. For more challenging compounds, techniques like vapor diffusion or cooling crystallization may be employed.
The Influence of the 4-Substituent: A Comparative Structural Analysis
The substituent at the C4 position dramatically influences the landscape of intermolecular interactions, leading to distinct supramolecular architectures. We will compare three classes of substituents: hydrogen bond donors/acceptors, halogens, and bulky/aromatic groups.
When the 4-substituent can participate in strong hydrogen bonding, these interactions typically dominate the crystal packing.
-
4-Amino-3,5-dimethylpyrazole (-NH₂): The amino group introduces additional N-H donors. This leads to the formation of extensive hydrogen-bonding networks. In the crystal structure of the cobalt(II) complex of 4-amino-3,5-dimethylpyrazole, the molecules are linked by a combination of intermolecular N-H···N (pyrazole to pyrazole) and N-H···Cl (amino to chloride ligand) hydrogen bonds, creating a robust framework.[9]
-
4-Nitro-3,5-dimethylpyrazole (-NO₂): The nitro group is a strong hydrogen bond acceptor. In the crystal structure of a copper(I) complex containing 3,5-dimethyl-4-nitropyrazole, the molecules assemble into planar trimers where the pyrazolate ligands bridge the copper atoms.[10] The crystal packing is further stabilized by weak intermolecular contacts, demonstrating how even non-classical interactions contribute to the overall architecture.
These strong, directional interactions are a primary tool for crystal engineers to design specific, predictable packing motifs.
Halogen atoms introduce the possibility of halogen bonding, a non-covalent interaction between the electropositive region on the halogen (the σ-hole) and a nucleophile.[11] The nature of this interaction competes and coexists with traditional hydrogen bonding.[12]
-
Comparative Analysis: A study of 4-halo-1H-pyrazoles revealed fascinating diversity.[3] The chloro and bromo derivatives are isostructural, forming trimeric units linked by N-H···N hydrogen bonds.[2][3] In contrast, the fluoro and iodo analogues both form extended chain (catemeric) structures, although they are not isostructural with each other.[3] This highlights that the interplay between hydrogen bonding and halogen-specific interactions (like C-I···N halogen bonds or C-F···H contacts) is subtle and not simply a function of halogen electronegativity or size.[2][12][13]
When bulky or aromatic groups are placed at the 4-position, steric effects and weaker π-interactions (C-H···π, π-π stacking) become significant drivers of the crystal structure.
-
Aryl Groups: In dihydrobenzopyrazoloquinolines, the introduction of different aryl substituents dramatically alters the supramolecular aggregation.[14] While an unsubstituted version forms simple dimers via C-H···N bonds, adding a phenyl group can lead to the formation of sheets held together by C-H···π interactions.[14] This demonstrates that as the strength of traditional hydrogen bond donors/acceptors decreases, the influence of weaker, but collectively significant, π-interactions becomes paramount in directing the crystal packing.[15]
Experimental Workflow: From Crystal to Structure
The determination of a molecular structure via single-crystal X-ray diffraction (SC-XRD) is a systematic process.[16][17][18] As a Senior Application Scientist, I emphasize that the quality of the final structure is contingent upon meticulous execution at every stage.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting:
-
Under a microscope, select a suitable single crystal (ideally 0.1-0.3 mm in each dimension) that is free of cracks or defects.[19]
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of paratone or NVH oil.
-
Rationale: A single, well-formed crystal is required to produce a clean diffraction pattern. The cryoprotectant prevents ice formation during low-temperature data collection.
-
-
Data Collection:
-
Mount the goniometer on the diffractometer. Modern instruments are typically equipped with dual Mo and Cu X-ray sources and CCD detectors.[19]
-
Cool the crystal to a low temperature (e.g., 100-150 K) using a cryostream cooler.
-
Rationale: Low temperatures reduce thermal motion of the atoms, resulting in higher quality diffraction data at higher resolution.[19]
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles (e.g., omega and phi scans).
-
-
Data Reduction and Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for factors such as Lorentz-polarization effects, absorption, and crystal decay.
-
Rationale: These corrections are essential to obtain an accurate set of structure factor amplitudes (|Fₒ|), which are the experimental data used for structure solution.
-
-
Structure Solution and Refinement:
-
Solve the "phase problem" using direct methods or Patterson methods to obtain an initial model of the electron density.[17] For small molecules, direct methods are highly effective.[17]
-
Build an initial atomic model into the electron density map.
-
Refine the model against the experimental data using least-squares methods. This process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed (|Fₒ|) and calculated (|Fₒ|) structure factors.
-
Locate and add hydrogen atoms to the model, often placed at calculated positions and refined using a riding model.
-
Rationale: Refinement is an iterative process that improves the accuracy and precision of the atomic coordinates, leading to a chemically sensible and statistically validated final structure.
-
The logical flow of this process is visualized in the diagram below.
Comparative Data Summary
The following table summarizes key crystallographic parameters and dominant intermolecular interactions for representative 4-substituted 3,5-dimethylpyrazole derivatives. This quantitative comparison allows for a direct assessment of the substituent's impact.
| 4-Substituent | Example Compound System | Space Group | Key Intermolecular Interaction(s) | Typical Motif | Reference |
| -NH₂ | [Co(4-amino-3,5-dimethylpyrazole)₂Cl₂] | P2₁/n | N-H···N, N-H···Cl hydrogen bonds | 3D Network | [9] |
| -NO₂ | [Cu(3,5-dimethyl-4-nitropyrazole)]₃ | C2/c | N-H···O, Coordination bonds | Planar Trimers | [10] |
| -Cl | 4-Chloro-1H-pyrazole | Pnma | N-H···N hydrogen bonds | Trimer | [2][3] |
| -Br | 4-Bromo-1H-pyrazole | Pnma | N-H···N hydrogen bonds | Trimer | [2][3] |
| -I | 4-Iodo-1H-pyrazole | Pnma | N-H···N hydrogen bonds, C-I···N halogen bonds | Catemer (Chain) | [3] |
| -Aryl | Dihydrobenzopyrazoloquinoline | P-1 | C-H···π interactions | Sheet | [14] |
Note: Crystallographic data can vary based on specific derivatives and crystallization conditions.
Conclusion and Outlook
The analysis of 4-substituted 3,5-dimethylpyrazole derivatives provides a clear and compelling demonstration of the principles of crystal engineering. The choice of substituent at the 4-position is a powerful tool for directing supramolecular assembly.
-
Strong hydrogen-bonding groups (-NH₂, -NO₂) tend to produce predictable, robust networks dominated by these classical interactions.
-
Halogen substituents introduce a competitive interplay between hydrogen and halogen bonding, leading to structural diversity that is not solely dependent on halogen size or electronegativity.
-
Bulky or aromatic groups diminish the influence of strong directional forces, allowing weaker interactions like C-H···π and π-π stacking to play a primary role in defining the crystal packing.
This understanding enables the rational design of new materials. For drug development professionals, controlling crystal packing can influence critical properties like solubility, stability, and bioavailability. For materials scientists, it opens avenues for creating novel functional materials, including metal-organic frameworks (MOFs) and coordination polymers with tailored properties.[4] Future work will likely focus on leveraging these principles in multi-component systems, such as co-crystals and salts, to unlock even greater control over solid-state architecture.
References
-
Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface. IRINS. Available at: [Link]
-
Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
The influence of aryl substituents on the supramolecular structures and photoluminescence of cyclic trinuclear pyrazolato copper(I) complexes. Charles Darwin University Research Portal. Available at: [Link]
-
Fujisawa, K., et al. (2021). The Influence of Aryl Substituents on the Supramolecular Structures and Photoluminescence of Cyclic Trinuclear Pyrazolato Copper(I) Complexes. Molecules. Available at: [Link]
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing. Available at: [Link]
-
Effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. IUCr Journals. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC. Available at: [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Available at: [Link]
-
Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. ResearchGate. Available at: [Link]
-
Percentage distribution of different interactions present in PRZ as obtained from fingerprint plots. ResearchGate. Available at: [Link]
-
Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Europe PMC. Available at: [Link]
-
Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI. Available at: [Link]
-
Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Cardiff University. Available at: [Link]
-
Pyrazole, 4-amino-3,5-dimethyl-. PubChem. Available at: [Link]
-
Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Acta Crystallographica Section C Structural Chemistry. Available at: [Link]
-
Small molecule crystallography. Excillum. Available at: [Link]
-
4-AMINO-3,5-DIMETHYLPYRAZOLE. gsrs.ncats.nih.gov. Available at: [Link]
-
Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). ACS Publications. Available at: [Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
-
Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]
-
Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. Available at: [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. Available at: [Link]
-
Hydrogen-Bonded and Halogen-Bonded: Orthogonal Interactions for the Chloride Anion of a Pyrazolium Salt. Semantic Scholar. Available at: [Link]
-
Crystal and Molecular Structure of Two Organic Salts from 3,5-Dimethylpyrazole and Organic Acids. ResearchGate. Available at: [Link]
-
Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. PMC. Available at: [Link]
-
and 3,4,5-trimethylpyrazole at 200 K. X-ray crystallography and quantum-chemical analysis. PubMed. Available at: [Link]
-
3,5-Dimethyl-4-nitro-1H-pyrazole (14531-55-6). Chemchart. Available at: [Link]
-
Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. SlideShare. Available at: [Link]
-
Crystal structure of bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthate, 2[C5H10N3][C8F4O4]. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of the [Cu2(3,5-dimethyl-1H-pyrazole)4(ClO4)2] complex. De Gruyter. Available at: [Link]
-
The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. MDPI. Available at: [Link]
-
Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. MDPI. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. NIH. Available at: [Link]
-
SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND HIRSHFELD SURFACE ANALYSIS OF DICHLORO-BIS(3,5-DIMETHYL-4-AMINO-1H-PYRAZOLE) COBALT(II). Ukrainian Chemistry Journal. Available at: [Link]
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Comparative Stability of Halomethyl Pyrazoles in Aqueous Media
Executive Summary
In medicinal chemistry and agrochemical design, the stability of functional groups attached to the pyrazole scaffold is a critical determinant of pharmacokinetics (PK) and shelf-life. This guide provides a technical comparison of Trifluoromethyl (
Key Takeaway: While
Mechanistic Foundation: The Fluorine Effect
To understand the stability profiles, one must analyze the electronic and steric environments of the halomethyl group.
The C-F vs. C-Cl Bond
The stability of fluorinated pyrazoles stems from the C-F bond energy (~116 kcal/mol), which is significantly higher than the C-Cl bond (~81 kcal/mol).
-
(Trifluoromethyl): The three fluorine atoms create a dense electron cloud that sterically shields the carbon atom from nucleophilic attack (e.g., by water or hydroxide ions). The strong electron-withdrawing nature (
effect) deactivates the pyrazole ring but renders the group itself chemically inert. -
(Chloromethyl): The C-Cl bond is polarized and longer, making the methylene carbon accessible. In aqueous media, chloride (
) acts as a good leaving group, facilitating nucleophilic substitution ( or ) by water molecules, leading to the formation of the alcohol ( ).
Degradation Pathway Visualization
The following diagram illustrates the divergent pathways of a
Figure 1: Mechanistic divergence between chloromethyl and trifluoromethyl pyrazoles in aqueous environments.
Comparative Performance Guide
This section compares the three primary analogs based on aqueous stability, lipophilicity, and application suitability.
Comparative Data Table
| Feature | Trifluoromethyl ( | Difluoromethyl ( | Chloromethyl ( |
| Aqueous Stability ( | > 1 Year (Inert) | > 30 Days (Stable) | < 24 Hours (Labile) |
| Primary Degradation Mode | None (Metabolically stable) | Dehydrofluorination (Rare, basic pH) | Hydrolysis to Alcohol ( |
| Lipophilicity ( | High (+1.2 vs | Moderate (+0.6 vs | Moderate (+0.5 vs |
| H-Bond Capability | Acceptor only (Weak) | H-Bond Donor (Weak acidic C-H) | None |
| Primary Application | Metabolic Blocker / Potency | Bioisostere for -OH / -SH | Synthetic Intermediate / Covalent Probe |
Detailed Analysis
A. Trifluoromethyl (
) Pyrazoles
-
Status: The Industry Standard.
-
Behavior: The
group is essentially "bulletproof" in aqueous media ranging from pH 1 to 10. It resists hydrolysis due to the high bond dissociation energy of C-F. -
Use Case: Ideal for oral drugs requiring long half-lives. Examples include Celecoxib and various agrochemicals.
-
Caution: While chemically stable, the high lipophilicity can lead to non-specific binding or metabolic clearance issues (CYP450) if not balanced by polar groups elsewhere.
B. Difluoromethyl (
) Pyrazoles
-
Status: The Lipophilic Hydrogen Bond Donor.
-
Behavior: The
group contains a polarized C-H bond that can act as a weak hydrogen bond donor, a unique property among haloalkyls. It is generally stable in neutral buffers but can undergo base-catalyzed dehydrofluorination at high pH (>12) or enzymatic oxidation. -
Use Case: Used to modulate
and improve solubility compared to analogs while maintaining metabolic stability.
C. Chloromethyl (
) Pyrazoles
-
Status: The Reactive Intermediate.[1]
-
Behavior: Highly susceptible to solvolysis. In phosphate-buffered saline (PBS), the half-life can range from minutes to hours depending on the temperature and steric environment.
-
Use Case: NOT recommended for final drug candidates. Primarily used as a "warhead" for covalent inhibitors (targeting Cysteine residues) or as a synthetic intermediate to install amines, ethers, or thiols.
Experimental Protocol: Kinetic Stability Assay
To rigorously validate the stability of a specific halomethyl pyrazole, use the following self-validating HPLC protocol. This method quantifies the disappearance of the parent compound and the appearance of hydrolysis products.
Materials
-
Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.4.
-
Solvent: HPLC-grade Acetonitrile (ACN).
-
Internal Standard (IS): Benzamide or Caffeine (Must be structurally distinct and stable).
-
Detection: HPLC-UV (254 nm) or LC-MS.
Step-by-Step Methodology
-
Stock Preparation: Dissolve the test compound (e.g., 5-chloromethyl-1-methyl-1H-pyrazole) in ACN to 10 mM.
-
Initiation: Dilute Stock 1:100 into pre-warmed (37°C) PBS buffer (Final conc: 100 µM, 1% ACN).
-
Sampling:
-
Immediately take an aliquot (
). -
Quench reaction if necessary (e.g., by flash freezing or pH shift), though for real-time HPLC, direct injection is often possible.
-
Sample at
hours.
-
-
Quantification: Measure the Area Under Curve (AUC) ratio of [Analyte] / [Internal Standard].
-
Calculation: Plot
vs. Time. The slope gives the half-life: .
Experimental Workflow Diagram
Figure 2: Standardized kinetic stability assay workflow for halomethyl pyrazoles.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem Compound Summary. (2024). 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole. National Library of Medicine. Available at: [Link]
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Navigating the Safe Handling of 4-(Bromomethyl)-3,5-dimethyl-1H-pyrazole: A Guide for Laboratory Professionals
An In-Depth Look at Essential Safety Protocols, Personal Protective Equipment, and Disposal Procedures for a Key Research Chemical
For researchers, scientists, and professionals in drug development, the ability to handle chemical reagents safely and effectively is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound with significant applications in medicinal chemistry and materials science. Understanding the inherent hazards of this compound is the first step toward ensuring a safe and productive research environment.
Understanding the Hazard Profile
4-(Bromomethyl)-3,5-dimethyl-1H-pyrazole is classified as a substance that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Due to its chemical structure, which includes a bromomethyl group, it should be handled with the caution afforded to alkylating agents, which are known to be reactive. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of any chemical. For 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole, a multi-layered approach to PPE is crucial to minimize exposure.[3]
Core PPE Requirements:
-
Hand Protection: Double gloving with nitrile gloves is recommended.[3][4] The outer glove should be removed and disposed of immediately after handling the compound. Always inspect gloves for any signs of degradation or puncture before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5][6] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[6][7]
-
Body Protection: A laboratory coat is the minimum requirement. For larger quantities or procedures with a significant risk of contamination, a disposable, poly-coated gown with long sleeves and elastic or knitted cuffs is advised.[6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] If there is a risk of generating dust or aerosols and a fume hood is not available, a NIOSH-certified N95 respirator should be worn.[6]
The following table summarizes the recommended PPE for various laboratory activities involving 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole:
| Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Double nitrile gloves | Chemical safety goggles and face shield | Laboratory coat or disposable gown | Chemical fume hood or N95 respirator |
| Solution Preparation | Double nitrile gloves | Chemical safety goggles and face shield | Laboratory coat or disposable gown | Chemical fume hood |
| Reaction Setup & Workup | Double nitrile gloves | Chemical safety goggles and face shield | Laboratory coat or disposable gown | Chemical fume hood |
| Waste Disposal | Double nitrile gloves | Chemical safety goggles | Laboratory coat | Well-ventilated area |
Safe Handling and Operational Procedures: A Step-by-Step Approach
Adherence to a strict operational protocol is essential to prevent accidental exposure and contamination. The following workflow outlines the key steps for safely handling 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole from receipt to disposal.
Caption: Workflow for the safe handling of 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing.[1][2] Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Spill Management
In the case of a spill, evacuate the area and prevent others from entering. If you are trained and have the appropriate spill kit, you can proceed with cleanup. For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[1] Avoid generating dust. For liquid spills, absorb the material with an inert absorbent, such as sand or vermiculite, and place it in a sealed container for disposal.[10] All spill cleanup materials should be disposed of as hazardous waste.
Disposal Plan: A Critical Final Step
All waste containing 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1][2] Follow all institutional, local, and national regulations for hazardous waste disposal. Containers should be clearly labeled with the contents.
By adhering to these guidelines, researchers can confidently and safely work with 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole, ensuring both personal safety and the integrity of their research.
References
-
PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole-1-methanol. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
